molecular formula C11H10ClN B1610146 2-(Chloromethyl)-4-methylquinoline CAS No. 91348-86-6

2-(Chloromethyl)-4-methylquinoline

Cat. No.: B1610146
CAS No.: 91348-86-6
M. Wt: 191.65 g/mol
InChI Key: FHGYGKQYTPEOPT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylquinoline is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGYGKQYTPEOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453820
Record name AGN-PC-0NF9R8
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91348-86-6
Record name AGN-PC-0NF9R8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylquinoline (CAS No. 109113-72-6): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-(Chloromethyl)-4-methylquinoline, a pivotal chemical intermediate in modern pharmaceutical development. Identified by its CAS Number 109113-72-6, this quinoline derivative serves as a versatile building block, most notably in the synthesis of high-value active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its synthesis, chemical behavior, analytical validation, and safe handling.

Compound Identification and Physicochemical Properties

2-(Chloromethyl)-4-methylquinoline is a distinct heterocyclic compound featuring a quinoline core, a methyl group at the 4-position, and a reactive chloromethyl group at the 2-position.[1] This specific arrangement of functional groups dictates its chemical utility and significance.

PropertyValueSource(s)
CAS Number 109113-72-6[2][][4]
IUPAC Name 2-(chloromethyl)-4-methylquinazoline[1][]
Molecular Formula C₁₀H₉ClN₂[1][2][4][5]
Molecular Weight 192.64 g/mol [1][2][4][5]
Appearance White to Pale Yellow Solid/Powder[][6]
Melting Point 61-63°C[]
Boiling Point 240.0 ± 32.0 °C at 760 mmHg[]
Solubility Soluble in Chloroform and Methanol; Sparingly soluble in water.[][7]
Canonical SMILES CC1=NC(=NC2=CC=CC=C12)CCl[][4]
InChI Key UHCUBOJGMLASBY-UHFFFAOYSA-N[1][]

Significance in Pharmaceutical Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity, including antimicrobial and anticancer properties.[8][9][10] The primary importance of 2-(Chloromethyl)-4-methylquinoline stems from its role as a key starting material (KSM) for the synthesis of Linagliptin.[][11] Linagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[]

The purity and quality of this intermediate are paramount, as they directly impact the safety and efficacy of the final API.[11] Regulatory authorities require rigorous analysis and control of impurities in KSMs, making validated analytical methods for this compound essential.[11] Beyond Linagliptin, its reactive nature makes it a valuable precursor for creating libraries of novel quinoline derivatives for drug discovery campaigns, particularly in oncology.[12][13]

Synthesis and Manufacturing

Several synthetic routes to 2-(Chloromethyl)-4-methylquinoline have been reported. However, the most industrially viable and commonly adopted method involves the acid-catalyzed cyclization of o-aminoacetophenone with chloroacetonitrile. This route is favored due to its operational simplicity, use of readily available materials, and straightforward work-up, which avoids the use of highly toxic reagents like phosphorus oxychloride seen in alternative pathways.[14]

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction A o-Aminoacetophenone Process Acid-Catalyzed Cyclization A->Process B Chloroacetonitrile B->Process C Hydrogen Chloride (catalyst) C->Process catalysis D 1,4-Dioxane (solvent) D->Process solvent Product 2-(Chloromethyl)-4-methylquinoline Process->Product formation

Optimized synthesis pathway for 2-(Chloromethyl)-4-methylquinoline.
Detailed Experimental Protocol: Optimized One-Step Synthesis[15]

This protocol is based on an optimized procedure designed for high yield and purity, making it suitable for large-scale production.[14]

A. Materials and Reagents:

  • o-Aminoacetophenone

  • Chloroacetonitrile

  • 1,4-Dioxane

  • Hydrochloric Acid (gas or concentrated solution)

  • Sodium Hydroxide Solution (50%)

  • Acetonitrile

  • Petroleum Ether

  • Ice

B. Step-by-Step Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and cooled in an ice bath, charge o-aminoacetophenone, chloroacetonitrile, and 1,4-dioxane.

  • Acid Addition: Stir the mixture and maintain the temperature at 10°C. Slowly introduce hydrogen chloride gas or add a concentrated hydrochloric acid solution dropwise, ensuring the internal temperature does not exceed 15°C. The acid acts as a catalyst to facilitate the intramolecular cyclization.

  • Reaction: Continue stirring the reaction mixture at 10°C for approximately 20 hours to ensure the reaction goes to completion.

  • Work-up and Neutralization: Prepare a pre-cooled solution of 50% sodium hydroxide. Pour the reaction mixture slowly into the cold NaOH solution, controlling the addition to keep the temperature below 10°C. This step neutralizes the excess acid and precipitates the product.

  • Precipitation and Filtration: Stir the resulting slurry at 5°C for 30 minutes to ensure complete precipitation. Filter the mixture and wash the collected solid (filter cake) thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a mixture of acetonitrile and petroleum ether to obtain the final product as a yellow solid. This step is crucial for removing side-reaction products and achieving high purity.

  • Drying: Dry the purified solid to yield the final product. Under optimized conditions, a yield of 77.3% with a purity of 98.3% can be achieved.[14]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-(Chloromethyl)-4-methylquinoline is dominated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent quinoline ring system stabilizes the transition state, making the methylene carbon highly susceptible to nucleophilic attack. This facilitates a variety of nucleophilic substitution (Sɴ2) reactions.

This reactivity allows for the facile introduction of diverse functional groups by reacting it with various nucleophiles such as amines, thiols, alcohols, and carbanions. This versatility is precisely why it is a valued intermediate in drug discovery for creating analogues and building complex molecular architectures.[7]

G cluster_workflow General Reaction Workflow Reactant 2-(Chloromethyl)-4-methylquinoline (Electrophile) Product Substituted Quinoline Derivative Reactant->Product Sɴ2 Attack Nucleophile Nucleophile (Nu-) Nucleophile->Reactant LeavingGroup Chloride Ion (Cl-) Product->LeavingGroup Byproduct

General nucleophilic substitution workflow.

Analytical and Quality Control

Ensuring the purity of 2-(Chloromethyl)-4-methylquinoline is critical for its use in pharmaceutical manufacturing. The presence of impurities can lead to the formation of undesired and potentially toxic byproducts in the final API.[11] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing purity and impurity profiles.[11]

Hypothetical RP-HPLC Method for Purity Analysis[12][16]

A. Objective: To determine the purity of 2-(Chloromethyl)-4-methylquinoline and quantify known and unknown impurities against a reference standard, as per ICH guidelines.[11]

B. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent like acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined from the analyte's UV spectrum (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

C. Procedure:

  • System Suitability: Equilibrate the HPLC system until a stable baseline is achieved. Inject a standard solution multiple times to verify system parameters like retention time repeatability and peak area precision.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Analysis: Inject a blank, followed by the sample solution.

  • Data Interpretation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. Impurities are quantified based on their area relative to the main peak or a reference standard.

Spectroscopic Characterization Data[17]
TechniqueKey Signals and Interpretation
IR (KBr) 3021.96 cm⁻¹ (Aromatic C-H stretch), 2916.98 cm⁻¹ (Aliphatic C-H stretch), 1560.62 cm⁻¹ (Aromatic C=C and C=N stretching).
¹H NMR (CDCl₃) δ 2.98 (s, 3H, -CH₃), δ 4.86 (s, 2H, -CH₂Cl), δ 7.40-8.20 (m, 4H, Aromatic protons).

Safety, Handling, and Storage

2-(Chloromethyl)-4-methylquinoline is a hazardous substance that requires careful handling to prevent exposure.[15][16]

Hazard InformationGHS Classification
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[15][16]H302: Harmful if swallowed.[1][]H318: Causes serious eye damage.[1][16]
Precautionary Statements P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.[15][16]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15][16]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[15][16]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]P310: Immediately call a POISON CENTER or doctor.[15]

A. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves. Inspect gloves prior to use.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a complete suit protecting against chemicals.

  • Respiratory Protection: Use a particle respirator if dust is generated.

B. Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and use only with adequate ventilation. Wash hands thoroughly after handling.[15][16]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[15][16] Keep away from incompatible materials such as strong oxidizing agents.[15] For long-term storage, a temperature of -20°C is recommended.[][4]

Conclusion

2-(Chloromethyl)-4-methylquinoline, CAS No. 109113-72-6, is more than just a chemical compound; it is an enabling tool for pharmaceutical innovation. Its well-defined synthesis, predictable reactivity, and critical role in the production of life-changing medications like Linagliptin underscore its importance. A thorough understanding of its properties, handling, and analytical control, as detailed in this guide, is essential for its effective and safe utilization in research and commercial manufacturing.

References

  • Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., Zhao, Y. L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]

  • Safety Data Sheet - 7-Chloro-2-methylquinoline. (2021, May 1). Angene Chemical. [Link]

  • Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43. [Link]

  • 2-(chloromethyl)-4-methylquinazoline. Hangzhou FonLynn Health Technology Co.,Ltd. [Link]

  • 2-(Chloromethyl)-4-methylquinazoline. PubChem. [Link]

  • Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., Zhao, Y. L., & Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

  • (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. (2020, June 2). ResearchGate. [Link]

  • Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. ResearchGate. [Link]

  • 2-Chloro-4-methylquinoline. PubChem. [Link]

  • Quinoline, 2-chloro-4-methyl-. NIST WebBook. [Link]

  • Guchhait, S. K., & Madaan, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105129. [Link]

  • 4-(chloromethyl)-2-methylquinoline (C11H10ClN). PubChemLite. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Analytical methods and achievability. Guidelines for drinking-water quality. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Vaid, R. K., & Singh, S. P. (1986). Reaction of 2-hydrazino-4-methyl-6-substituted quinolines with ethylacetoacetate: A structural reinvestigation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 185-189. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1698. [Link]

  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. AWS. [Link]

Sources

Introduction: The Quinoline Scaffold and the Utility of a Reactive Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylquinoline

Abstract: This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methylquinoline, a key heterocyclic building block in synthetic and medicinal chemistry. Due to the prevalence of its isomer, 2-(Chloromethyl)-4-methylquinazoline, in commercial databases, specific data for the quinoline derivative is sparse. This document addresses this gap by synthesizing information from established chemical principles and data on closely related precursors and analogues. It outlines a robust synthetic pathway, predicts the compound's physicochemical and spectroscopic properties with detailed scientific justification, and discusses its reactivity and handling. This guide is intended for researchers and professionals in drug discovery and chemical development who require a functional understanding of this versatile intermediate.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of this scaffold is crucial for modulating therapeutic efficacy. 2-(Chloromethyl)-4-methylquinoline serves as a potent electrophilic intermediate. The presence of a highly reactive chloromethyl group at the 2-position provides a synthetic handle for introducing the 4-methylquinoline moiety into more complex molecular architectures via nucleophilic substitution reactions. This makes it an invaluable, albeit not widely cataloged, precursor for the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

Chemical Identity
PropertyValueSource
IUPAC Name 2-(Chloromethyl)-4-methylquinoline-
Molecular Formula C₁₁H₁₀ClN-
Molecular Weight 191.66 g/mol -
Canonical SMILES CC1=CC=NC2=C1C=CC=C2CCl-
InChI Key InChIKey=FGMADBGVNGUTSD-UHFFFAOYSA-N-
CAS Number Not assigned or not widely reported.-
Appearance Predicted: Off-white to pale yellow solid.Inferred
Solubility Predicted: Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), ethers (THF), and esters (EtOAc); sparingly soluble in water.Inferred

Note: Researchers should exercise caution and not confuse this compound with its widely available isomer, 2-(Chloromethyl)-4-methylquinazoline (CAS No. 109113-72-6), which possesses significantly different physical and chemical properties.[1][2][3]

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 2-(Chloromethyl)-4-methylquinoline can be logically achieved via a two-step process starting from the readily available acetoacetanilide. This pathway involves the classic Knorr quinoline synthesis to form the quinolin-2-one core, followed by a chlorination reaction.

Synthetic Workflow Diagram

G cluster_0 Step 1: Knorr Quinoline Synthesis cluster_1 Step 2: Chlorination A Acetoacetanilide B 2-Hydroxy-4-methylquinoline (4-Methylquinolin-2(1H)-one) A->B  Conc. H₂SO₄  70-95°C C 2-(Chloromethyl)-4-methylquinoline B->C  POCl₃ or SOCl₂  Reflux

Sources

2-(Chloromethyl)-4-methylquinoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylquinazoline: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal and agricultural chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[1] Within this class, 2-(Chloromethyl)-4-methylquinazoline emerges as a particularly valuable and versatile intermediate. Its utility stems from the fusion of the stable quinazoline core with a highly reactive chloromethyl group at the 2-position. This chloromethyl group acts as a potent electrophilic handle, enabling straightforward nucleophilic substitution reactions.[1] This reactivity makes it an essential building block for constructing a diverse array of more complex molecules, particularly in the development of novel therapeutic agents for cancer and infectious diseases, as well as in the synthesis of innovative agrochemicals like herbicides and pesticides.[2]

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-4-methylquinazoline, designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, spectroscopic signature, detailed synthetic protocols, characteristic reactivity, and critical safety considerations, offering field-proven insights into its application.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis and research.

Physicochemical Properties

The key physical and chemical identifiers for 2-(Chloromethyl)-4-methylquinazoline are summarized below for quick reference. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
IUPAC Name 2-(chloromethyl)-4-methylquinazoline[1][3]
CAS Number 109113-72-6[2][3]
Molecular Formula C₁₀H₉ClN₂[2][3]
Molecular Weight 192.64 g/mol [1][3]
Appearance White to very pale yellow crystalline powder[2][4]
Melting Point 61 - 65 °C[2][4]
Boiling Point 240.04 °C at 760 mmHg (Predicted)[5]
Density ~1.25 g/cm³[2][5]
Solubility Sparingly soluble in water; Soluble in chloroform and methanol.[1]
Storage Store at 2 - 8 °C in a cool, dry place under an inert atmosphere. Keep container tightly closed and away from ignition sources.[2][6]
Spectroscopic Data Analysis: Confirming the Structure

Spectroscopic analysis provides an unambiguous confirmation of a compound's chemical structure. For 2-(Chloromethyl)-4-methylquinazoline, the key spectral features are highly characteristic.

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups. The C-Cl stretching vibration is typically observed in the 700-800 cm⁻¹ range.[1] Aromatic C-H stretching appears around 3021 cm⁻¹, while aliphatic C-H stretching from the methyl and chloromethyl groups is seen near 2917 cm⁻¹.[1][7] Crucially, the C=C and C=N stretching vibrations from the quinazoline ring system produce characteristic peaks around 1560 cm⁻¹.[1][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : Proton NMR provides detailed information about the hydrogen environments. The spectrum for this compound would characteristically show:

    • A singlet at approximately 2.98 ppm, integrating to 3 hydrogens, corresponding to the methyl (-CH₃) group at the 4-position.[7]

    • A sharp singlet at approximately 4.86 ppm, integrating to 2 hydrogens, which is indicative of the chloromethyl (-CH₂Cl) group at the 2-position.[7]

    • A series of multiplets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the four protons on the benzene ring portion of the quinazoline core.

  • Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (192.64). The isotopic pattern would be a key indicator, showing a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is definitive for a molecule containing one chlorine atom.

PART 2: Synthesis and Reactivity

The utility of 2-(Chloromethyl)-4-methylquinazoline as a building block is predicated on its efficient synthesis and predictable reactivity.

Synthesis Protocol: A One-Step Cyclization Approach

While several synthetic routes exist, a highly efficient and industrially adaptable one-step method involves the cyclization of o-aminoacetophenone with chloroacetonitrile, catalyzed by hydrogen chloride.[7][8] This method is favored over alternatives that may require more expensive starting materials or involve highly toxic reagents like phosphorus oxychloride.[8]

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A o-Aminoacetophenone D Cool to 10°C (Ice Bath) A->D B Chloroacetonitrile B->D C 1,4-Dioxane (Solvent) C->D E Add HCl gas or solution (Catalyst) D->E Dropwise addition F Stir for ~20 hours E->F G Quench with cold NaOH solution F->G Reaction complete H Filter precipitate G->H I Recrystallize from Acetonitrile/Petroleum Ether H->I J 2-(Chloromethyl)-4-methylquinazoline (Final Product) I->J

Detailed Step-by-Step Methodology:

Causality: This protocol is optimized for yield and purity. Cooling the reaction mixture in an ice bath to 10°C is critical for controlling the exothermic nature of the acid-catalyzed cyclization, preventing the formation of unwanted side products.[8] The slow, dropwise addition of the hydrochloric acid catalyst ensures the reaction temperature remains below 15°C, further enhancing selectivity and safety.[8]

  • Reactant Preparation: In a three-necked flask equipped with a stirrer, add o-aminoacetophenone (e.g., 0.20 mol), chloroacetonitrile (e.g., 0.22 mol, a slight excess to ensure complete reaction), and 1,4-dioxane as a solvent.[8]

  • Reaction Initiation: Cool the mixture in an ice bath to 10°C.[8]

  • Catalyst Addition: Slowly add hydrochloric acid (e.g., a solution or gaseous HCl, molar ratio of ~3.0 relative to the limiting reagent) dropwise, ensuring the internal temperature does not exceed 15°C.[8]

  • Reaction Period: Stir the mixture at this temperature for approximately 20 hours to allow the reaction to proceed to completion.[8]

  • Work-up: Pour the reaction mixture into a pre-cooled (0°C) solution of sodium hydroxide (e.g., 50%) to neutralize the acid and precipitate the product. Control the temperature to below 10°C during this quenching step.[8]

  • Isolation: Stir the resulting slurry at 5°C for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with water to remove residual salts.[8]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as acetonitrile/petroleum ether, to yield the final product as a yellow or white solid with high purity (e.g., >98%).[8]

Chemical Reactivity: The Role of the Chloromethyl Group

The synthetic power of 2-(Chloromethyl)-4-methylquinazoline lies in the reactivity of its chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates facile nucleophilic substitution reactions, which are foundational for building molecular diversity.[1][2]

Reactivity start {2-(Chloromethyl)-4- methylquinazoline |  Electrophilic Site} product Substituted Derivative start:f0->product Nucleophilic Substitution nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) nucleophile->product

This reactivity is exploited to synthesize derivatives with desired biological activities. For instance, reaction with various substituted anilines can produce 4-anilinoquinazoline derivatives, a class of compounds known for their anticancer properties.[9] Similarly, reactions with amines, such as piperazine or morpholine, have been used to generate compounds with antimicrobial activity.[7]

PART 3: Applications in Drug Development & Research

The 2-(Chloromethyl)-4-methylquinazoline scaffold is a cornerstone in the synthesis of pharmacologically active agents.

  • Anticancer Agents: This intermediate is pivotal in creating novel anticancer drugs. It serves as a key building block for synthesizing 4-anilinoquinazoline derivatives, which have shown promising in-vitro activity against various cancer cell lines.[9] The ability to easily modify the structure by reacting the chloromethyl group allows for the fine-tuning of activity and selectivity against specific cancer targets.

  • Antimicrobial Agents: Researchers have successfully synthesized new quinazoline derivatives with significant antimicrobial properties by reacting 2-(Chloromethyl)-4-methylquinazoline with different amines.[7] These derivatives have been tested against a range of bacteria and fungi, with some showing favorable activity, highlighting the potential for developing new antibiotics.[7]

  • Biological Research: Beyond direct drug synthesis, this compound is used in biological studies to explore the structure-activity relationships (SAR) of quinazoline derivatives.[2] By creating a library of analogs, researchers can investigate how different substituents impact biological pathways and drug-target interactions.[2]

PART 4: Safety and Handling

As a reactive chemical intermediate, 2-(Chloromethyl)-4-methylquinazoline must be handled with appropriate precautions. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[6][10]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation GHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[10]
Serious Eye Damage GHS05 (Corrosion)DangerH318: Causes serious eye damage.[3][10]
Acute Toxicity (Oral) GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[3][11]
Skin Sensitization GHS07 (Exclamation Mark)WarningH317: May cause an allergic skin reaction.[3][11]

Safe Handling Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6] Facilities should be equipped with an eyewash station and safety shower.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, chemical splash goggles or a face shield, and a lab coat or protective clothing.[10][11]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[10] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[6]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[6][10]

    • Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek immediate medical attention.[6][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][10]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Conclusion

2-(Chloromethyl)-4-methylquinazoline is a high-value chemical intermediate whose significance is firmly rooted in its versatile reactivity and the biological importance of its core structure. Its role as a foundational building block enables the efficient synthesis of diverse and complex molecules with significant potential in oncology, infectious disease research, and agrochemical development. A comprehensive understanding of its properties, synthetic pathways, and safety requirements, as outlined in this guide, is essential for any researcher aiming to leverage this powerful tool for scientific innovation.

References

  • 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 - PubChem - NIH. Available at: [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of some new quinazoline derivatives - ResearchGate. Available at: [Link]

  • 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem. Available at: [Link]

  • 2-chloromethyl-4-methyl-quinazoline, CAS No. 109113-72-6 - iChemical. Available at: [Link]

Sources

2-(Chloromethyl)-4-methylquinoline literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-(Chloromethyl)-4-methylquinoline , a critical heterocyclic intermediate used in the synthesis of functionalized quinolines for oncology, bio-imaging, and infectious disease research.[1]

Synthesis, Reactivity, and Applications in Medicinal Chemistry[1]

Executive Summary

2-(Chloromethyl)-4-methylquinoline represents a specialized class of "linchpin" intermediates in heterocyclic chemistry.[1] Unlike simple quinolines, the presence of a reactive chloromethyl handle at the C2 position—activated by the adjacent nitrogen atom—allows for rapid diversification via nucleophilic substitution. This scaffold is particularly valued in drug discovery for constructing 2,4-disubstituted quinolines , a structural motif found in potent antitumor agents, antimalarials, and ratiometric fluorescent probes.

This guide details the two primary synthetic routes (Direct Functionalization vs. De Novo Assembly), the mechanistic principles of its reactivity, and its application in generating bioactive libraries.

Chemical Profile & Reactivity

The molecule features a quinoline core with a methyl group at C4 and a chloromethyl group at C2.[2] The C2-chloromethyl position is highly electrophilic due to the electron-withdrawing nature of the quinoline ring (specifically the imine-like nitrogen), making it significantly more reactive than a standard benzyl chloride.

PropertyDescription
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Functionality C2-Chloromethyl (Allylic/Benzylic electrophile)
Reactivity Class High susceptibility to SN2 displacement
Primary Utility Precursor for N-alkylation, O-alkylation (Williamson), and Arbuzov reactions
Safety Class Alkylating agent (Potential lachrymator/mutagen; handle with care)
Synthetic Methodologies

Two distinct strategies exist for accessing this scaffold. Method A is used when the unfunctionalized core is required.[1] Method B is preferred in medicinal chemistry to introduce a carboxylate handle at C3, enhancing solubility and binding affinity.[1]

Method A: The Boekelheide Rearrangement (Direct Functionalization)

This method converts readily available 2,4-dimethylquinoline into the chloromethyl derivative via an N-oxide intermediate.[1] It avoids the poor selectivity of direct radical chlorination.

  • N-Oxidation: 2,4-Dimethylquinoline is oxidized to its N-oxide using H₂O₂ or m-CPBA.[1]

  • Rearrangement/Chlorination: Treatment with Phosphoryl Chloride (POCl₃) induces a rearrangement where the oxygen is acylated, followed by an intramolecular shift of the chloride to the benzylic position.

Protocol:

  • Step 1: Dissolve 2,4-dimethylquinoline (10 mmol) in acetic acid. Add 30% H₂O₂ (15 mmol) and heat at 70°C for 8 hours. Neutralize and extract to isolate the N-oxide.

  • Step 2: Add the N-oxide cautiously to refluxing POCl₃ (excess).[1] Reflux for 3 hours. The solution typically turns dark.

  • Workup: Pour onto crushed ice (exothermic hydrolysis of POCl₃).[1] Neutralize with Na₂CO₃.[1][3] Extract with CHCl₃.

  • Mechanism: The reaction proceeds via the formation of a chloro-immonium ion intermediate, followed by deprotonation of the C2-methyl and nucleophilic attack by chloride (Boekelheide-type rearrangement).

Method B: The Friedländer Annulation (De Novo Synthesis)

This is the industry standard for generating Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate .[1] It condenses an aniline derivative with a beta-keto ester.[1]

Protocol:

  • Reagents: o-Aminoacetophenone (1.0 equiv) + Ethyl 4-chloroacetoacetate (1.1 equiv). [1] * Catalyst: Sulfamic acid or TMSCl (5 mol%). [1] * Conditions: Reflux in Ethanol or solvent-free at 60°C.

  • Yield: Typically 80-90%. [1] * Advantage: Installs the chloromethyl group and the quinoline ring in a single step, avoiding the handling of hazardous POCl₃.

Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Method A: Functionalization cluster_1 Method B: De Novo Assembly StartA 2,4-Dimethylquinoline NOxide N-Oxide Intermediate StartA->NOxide H2O2, AcOH (N-Oxidation) ProductA 2-(Chloromethyl)- 4-methylquinoline NOxide->ProductA POCl3, Reflux (Boekelheide Rearrangement) StartB1 o-Aminoacetophenone ProductB Ethyl 2-(chloromethyl)- 4-methylquinoline- 3-carboxylate StartB1->ProductB Friedländer Annulation (EtOH, Reflux, H+) StartB2 Ethyl 4-chloroacetoacetate StartB2->ProductB

Figure 1: Comparison of the Boekelheide Rearrangement (Method A) and Friedländer Annulation (Method B) for accessing the chloromethyl-quinoline core.

Applications in Drug Discovery & Diagnostics

The 2-(chloromethyl) group serves as a versatile electrophile.[1] The following transformations are most relevant to current research:

A. Fluorescent Probes (Zn²⁺ and Thiol Sensing)

Quinoline is a fluorophore.[1] By substituting the chloride with a chelating amine, researchers create "Turn-On" sensors.[1]

  • Mechanism: Photoinduced Electron Transfer (PET).[1] The lone pair of the amine quenches fluorescence. When Zn²⁺ binds, the lone pair is engaged, restoring fluorescence.

  • Key Reaction: SN2 displacement with bis(pyridin-2-ylmethyl)amine (DPA).[1]

B. Antitumor Agents (Bis-styrylquinolines)

The chloromethyl group is converted into a phosphonate via the Arbuzov reaction , creating a Horner-Wadsworth-Emmons (HWE) reagent.[1]

  • Workflow:

    • React 2-(chloromethyl)quinoline with Triethyl phosphite (P(OEt)₃) → Phosphonate.[1]

    • React Phosphonate with Benzaldehyde derivatives (Base) → 2-Styrylquinoline .[1]

  • Therapeutic Target: These derivatives intercalate into DNA and inhibit Topoisomerase I, showing efficacy against lung (A549) and colon (HT29) cancer lines.[1]

C. Ether-Linked Inhibitors (Williamson Synthesis)

Used to attach bulky phenolic pharmacophores to the quinoline core.[1]

  • Protocol: Phenol + K₂CO₃ + 2-(Chloromethyl)quinoline in DMF at 80°C.

  • Application: Synthesis of Benzoxepino[3,4-b]quinolines (multidrug resistance modulators).[1]

Experimental Protocol: Williamson Ether Synthesis

A standard procedure for coupling a phenol to the chloromethyl scaffold.

  • Preparation: In a dry round-bottom flask, dissolve the substituted phenol (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol). Stir at Room Temperature for 30 mins.

  • Alkylation: Add 2-(Chloromethyl)-4-methylquinoline (1.1 mmol) portion-wise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[1]

  • Workup: Pour into ice water (50 mL). The product usually precipitates.[1] Filter, wash with water, and recrystallize from Ethanol.

  • Validation:

    • ¹H NMR: Look for the disappearance of the CH₂Cl singlet (~4.8 ppm) and appearance of the CH₂O singlet (~5.3 ppm).

    • Mass Spec: Confirm M+H peak.

Visualization of Reactivity Logic

ReactivityMap Core 2-(Chloromethyl)- 4-methylquinoline Sensor Fluorescent Probes (PET Sensors for Zn2+) Core->Sensor S_N2 Substitution (Acetonitrile, Base) Styryl 2-Styrylquinolines (Antitumor Agents) Core->Styryl 1. Arbuzov (Reflux) 2. HWE (Aldehyde) Ether Quinoline Ethers (MDR Modulators) Core->Ether Williamson Ether Synth. (DMF, 80°C) Amine Secondary Amines (e.g., DPA) Amine->Core Phosphite Triethyl Phosphite (P(OEt)3) Phosphite->Core Phenol Phenols / Naphthols (K2CO3) Phenol->Core

Figure 2: Divergent synthesis pathways from the chloromethyl "linchpin" to functional therapeutics and diagnostics.

References
  • Sinha, N. & Sinha, R. (1994).[1][2] "Rearrangement of Heteroaromatic N-Oxides. Synthesis of Chloromethylquinoline." Journal of the Indian Chemical Society.[1][2]

  • Gao, W., et al. (2018).[1][4] "First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity." RSC Advances.

  • Wang, Y., et al. (2018).[1][5] "Convenient synthesis of 12-methyl[1]benzoxepino[3,4-b]quinolin-13(6H)-ones." Chemistry of Heterocyclic Compounds.

  • Sahoo, P.R., et al. (2020).[1] "Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions." Materials Advances.

  • PubChem. "2,4-Dimethylquinoline Compound Summary."[1] National Library of Medicine.[1]

Sources

A Technical Guide to the Core Intermediates in Linagliptin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Linagliptin, a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its complex xanthine-based heterocyclic structure necessitates a sophisticated, multi-step synthetic strategy. This in-depth technical guide provides a comprehensive examination of the key intermediates central to the industrial synthesis of Linagliptin. We will dissect the primary synthetic routes, focusing on the preparation of three pivotal building blocks: the functionalized quinazoline moiety, the substituted xanthine core, and the crucial chiral aminopiperidine side chain. This guide emphasizes the causality behind experimental choices, offers detailed, field-proven protocols for the synthesis of each intermediate, and presents quantitative data to allow for a comparative analysis of various synthetic approaches. All protocols and mechanistic discussions are grounded in authoritative references from peer-reviewed literature and seminal patents.

Introduction: A Convergent Strategy for a Complex Target

The chemical structure of Linagliptin, 8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, lends itself to a convergent synthetic approach. This strategy involves the independent synthesis of key fragments, which are then coupled in the final stages. This approach is generally preferred in industrial settings as it allows for the optimization of each step individually and often leads to higher overall yields.

The most common and industrially scalable syntheses of Linagliptin rely on the preparation and coupling of three key intermediates:

  • Intermediate I: 2-(chloromethyl)-4-methylquinazoline - The electrophilic quinazoline component.

  • Intermediate II: 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione - The functionalized xanthine core.

  • Intermediate III: (R)-3-aminopiperidine - The chiral amine side chain, often used in a protected form, which is a major cost-contributing factor in the overall synthesis.[1]

This guide will explore the synthesis of each of these intermediates in detail, followed by their assembly to form the penultimate intermediate and, finally, Linagliptin.

Synthesis of Key Intermediate I: 2-(chloromethyl)-4-methylquinazoline

The quinazoline moiety is a critical component of Linagliptin's structure. An efficient and common starting material for its synthesis is 2'-aminoacetophenone.[2]

Synthetic Pathway and Rationale

The synthesis of 2-(chloromethyl)-4-methylquinazoline from 2'-aminoacetophenone is typically a one-pot cyclocondensation reaction with 2-chloroacetamide. The use of an acid catalyst, such as phosphoric acid, is crucial for promoting the reaction.

G

Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline

Objective: To synthesize 2-(chloromethyl)-4-methylquinazoline from 2'-aminoacetophenone and 2-chloroacetamide.

Materials:

  • 2'-Aminoacetophenone

  • 2-Chloroacetamide

  • Phosphoric acid (H₃PO₄)

  • Absolute Ethanol

  • Saturated brine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [3][4]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2'-aminoacetophenone (0.1 mol) in absolute ethanol (80 mL).

  • To this solution, add phosphoric acid (0.12 mol).

  • Slowly add a solution of 2-chloroacetamide (0.11 mol) dissolved in absolute ethanol (20 mL) at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter.

  • Wash the filtrate with a saturated brine solution.

  • Evaporate the solvent from the organic phase under reduced pressure.

  • Extract the residue with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 2-(chloromethyl)-4-methylquinazoline as a solid.

Expected Outcome:

ParameterValue
Yield~94%[4]
Purity>99%[4]

Synthesis of Key Intermediate II: The Functionalized Xanthine Core

The synthesis of the xanthine core of Linagliptin begins with the readily available 3-methylxanthine. This is a two-step process involving bromination followed by N-alkylation.

Step 1: Bromination of 3-methylxanthine

Rationale: The introduction of a bromine atom at the 8-position of the xanthine ring is a crucial activation step. This bromine atom will later serve as a leaving group for the nucleophilic substitution reaction with the chiral aminopiperidine. The bromination is typically achieved using elemental bromine in the presence of a base like sodium acetate in acetic acid.[5]

Experimental Protocol: Synthesis of 8-bromo-3-methylxanthine

Objective: To synthesize 8-bromo-3-methylxanthine from 3-methylxanthine.

Materials:

  • 3-Methylxanthine

  • Sodium acetate

  • Liquid bromine

  • Acetic acid

  • Methanol

  • Deionized water

Procedure: [5]

  • Charge a round-bottom flask with acetic acid (400 mL), 3-methylxanthine (0.60 mol), and sodium acetate (0.90 mol) at room temperature.

  • Cool the mixture to 10-15 °C.

  • Slowly add liquid bromine (0.90 mol) dropwise over approximately 60 minutes, maintaining the temperature.

  • Raise the temperature to 60-65 °C and maintain for 3-4 hours.

  • After completion, cool the reaction mixture to 15-20 °C and slowly add deionized water (800 mL) to precipitate the product.

  • Stir the mixture for 2-3 hours, then filter the solid and wash with deionized water.

  • Purify the crude product by creating a slurry in methanol, heating to 60-65 °C, cooling, and filtering.

  • Dry the wet material under vacuum at 40-45 °C.

Expected Outcome:

ParameterValue
Yield~92%[5]
Purity>99.5%[5]
Step 2: N-Alkylation with 1-bromo-2-butyne

Rationale: The next step involves the alkylation of the N7-position of the 8-bromo-3-methylxanthine with 1-bromo-2-butyne. This introduces the butynyl side chain characteristic of Linagliptin. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) to prevent side reactions.[6]

G

Experimental Protocol: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Objective: To synthesize 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.

Materials:

  • 8-bromo-3-methylxanthine

  • 1-bromo-2-butyne

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure: [5]

  • To a reaction flask, add DMF (1000 mL), DIEA (0.61 mol), and 8-bromo-3-methylxanthine (0.41 mol). Stir to obtain a clear solution.

  • Slowly add 1-bromo-2-butyne (0.61 mol) at 25-30 °C and maintain the reaction at this temperature for 3-4 hours.

  • Upon completion, add chilled deionized water (2000 mL) to precipitate the product.

  • Stir for 1-2 hours, filter the solid, and wash with methanol followed by a deionized water slurry.

  • Dry the product under vacuum at 40-45 °C.

Expected Outcome:

ParameterValue
Yield~84%[5]
Purity>99%[5]

Synthesis of the Penultimate Intermediate: Coupling of the Xanthine and Quinazoline Moieties

With the two primary heterocyclic systems in hand, the next crucial step is their coupling to form the penultimate intermediate, 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.

Synthetic Pathway and Rationale

This reaction is an N-alkylation where the N1-position of the xanthine core (Intermediate II) acts as a nucleophile, displacing the chloride from the quinazoline fragment (Intermediate I). The reaction is typically performed in a high-boiling polar aprotic solvent like dimethylacetamide (DMA) or 2-methyltetrahydrofuran, with a base such as potassium carbonate to deprotonate the xanthine nitrogen.[6][7] The use of a phase transfer catalyst, like tributylmethylammonium chloride, can be beneficial in enhancing the reaction rate and yield by facilitating the transfer of the xanthine anion into the organic phase where it can react with the quinazoline.[7][8]

Experimental Protocol: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Objective: To couple Intermediate I and Intermediate II.

Materials:

  • 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate II)

  • 2-(chloromethyl)-4-methylquinazoline (Intermediate I)

  • Potassium carbonate (K₂CO₃)

  • Tributylmethylammonium chloride (Phase Transfer Catalyst)

  • 2-Methyltetrahydrofuran

  • Deionized water

Procedure: [7]

  • In a reaction flask, sequentially add Intermediate II (4.5 mmol), potassium carbonate (10.3 mmol), Intermediate I (4.5 mmol), tributylmethylammonium chloride (2 mmol), and 2-methyltetrahydrofuran (50 mL).

  • Heat the reaction mixture to reflux and maintain for 3 to 5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding water (100 mL).

  • Filter the resulting precipitate, collect the filter cake, and dry at 45 °C.

Expected Outcome:

ParameterValue
Yield~87.1%[7]

Synthesis of Key Intermediate III: The Chiral Amine - (R)-3-aminopiperidine

The (R)-3-aminopiperidine moiety is essential for the biological activity of Linagliptin. The synthesis of this chiral intermediate in high enantiomeric purity is a critical and often costly part of the overall process. Several strategies are employed, including chiral resolution of a racemic mixture and asymmetric synthesis from a chiral pool.

Method A: Chiral Resolution of Racemic 3-aminopiperidine

Rationale: This classical approach involves the formation of diastereomeric salts by reacting racemic 3-aminopiperidine with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[9] Dibenzoyl-D-tartaric acid is a commonly used resolving agent for this purpose.[10]

Protocol Outline:

  • Hydrogenation of 3-aminopyridine to produce racemic 3-aminopiperidine.[11]

  • Reaction of the racemate with a chiral acid (e.g., dibenzoyl-D-tartaric acid) in a suitable solvent.

  • Selective crystallization of the desired diastereomeric salt.

  • Liberation of the free (R)-3-aminopiperidine by treatment with a base.

Method B: Asymmetric Synthesis from a Chiral Pool

Rationale: To avoid the inherent 50% loss of material in classical resolution, asymmetric synthesis from a readily available chiral starting material is an attractive alternative. D-ornithine and D-glutamic acid are common chiral precursors.[4][12]

Protocol Outline (from D-Ornithine): [4]

  • Esterification of D-ornithine hydrochloride.

  • Cyclization of the resulting methyl D-ornithinate to form (R)-3-aminopiperidin-2-one.

  • Reduction of the lactam with a strong reducing agent like lithium aluminum hydride to yield (R)-3-aminopiperidine.[2]

Method C: Enzymatic Asymmetric Synthesis

Rationale: Biocatalysis offers a green and highly selective method for producing chiral amines. ω-transaminases can be used for the asymmetric amination of a prochiral ketone, 1-Boc-3-piperidone, to give (R)-1-Boc-3-aminopiperidine with high enantiomeric excess.[1]

Protocol Outline: [1]

  • Incubation of 1-Boc-3-piperidone with an immobilized ω-transaminase, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).

  • Extraction and purification of the resulting (R)-1-Boc-3-aminopiperidine.

  • Deprotection of the Boc group using acidic conditions to yield (R)-3-aminopiperidine.

G

The Final Step: Synthesis of Linagliptin

The culmination of the synthetic effort is the nucleophilic aromatic substitution reaction where the chiral amine displaces the bromine atom on the xanthine core of the penultimate intermediate.

Synthetic Pathway and Rationale

The final coupling involves the reaction of 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine (often as its dihydrochloride salt). A base, such as potassium carbonate or sodium bicarbonate, is required to neutralize the salt and to act as an acid scavenger.[2][6] The reaction is conducted in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) at elevated temperatures.[2]

Experimental Protocol: Synthesis of Linagliptin

Objective: To synthesize Linagliptin from the penultimate intermediate and (R)-3-aminopiperidine.

Materials:

  • 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

  • (R)-3-aminopiperidine dihydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • N-methyl-2-pyrrolidinone (NMP)

  • Methanol/methyl-tert-butyl ether (for recrystallization)

Procedure: [2]

  • Combine the penultimate bromo-intermediate with (R)-3-aminopiperidine dihydrochloride in the presence of sodium bicarbonate in NMP.

  • Heat the reaction mixture to 90 °C for 2 hours.

  • After the reaction is complete, the crude Linagliptin can be purified by recrystallization from a suitable solvent system such as methanol/methyl-tert-butyl ether.

Expected Outcome:

ParameterValue
Chemical Purity>99.5%[13]
Chiral Purity>99.8%[13]

Conclusion

The synthesis of Linagliptin is a testament to modern industrial organic chemistry, requiring careful planning and execution of a convergent strategy. The efficient preparation of the three key intermediates—2-(chloromethyl)-4-methylquinazoline, 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and enantiomerically pure (R)-3-aminopiperidine—is paramount to the overall success of the synthesis. This guide has provided a detailed overview of the most common and effective methods for preparing these crucial building blocks, supported by experimental protocols and an analysis of the chemical rationale. For researchers and professionals in drug development, a thorough understanding of these intermediate syntheses is essential for process optimization, impurity profiling, and ultimately, the cost-effective production of this vital antidiabetic medication.

References

  • US 7,820,815 B2. Process for preparing (R)-3-(phthalimido)piperidine.
  • Codexis, Inc. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 67–75. Available at: [Link]

  • WO 2014/097314 A1.
  • CN 103864674 A. Method for preparing (R)-3-amino piperidine hydrochloride.
  • Gavali, M. V., et al. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 111-120.
  • WO 2011/160037 A2. Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • US 2010/0029941 A1. Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Kadyrov, R., & Tok, O. L. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. Available at: [Link]

  • Gavali, M. V., et al. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 111-120.
  • Dehmlow, E. V., et al. (1985). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. Tetrahedron Letters, 26(3), 297-300.
  • WO 2007/112368 A1. Preparation of (r)-3-aminopiperidine dihydrochloride.
  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available at: [Link]

  • EP 3 833 666 B1.
  • Aires-de-Sousa, M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(49), 11497-11505.
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

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Strategic Synthesis of 2-(Chloromethyl)-4-methylquinoline: Precursor Selection and Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting Materials and Strategic Synthesis of 2-(Chloromethyl)-4-methylquinoline Content Type: Technical Whitepaper Audience: Senior Researchers & Process Chemists[1]

Executive Summary

The synthesis of 2-(chloromethyl)-4-methylquinoline represents a classic challenge in heterocyclic functionalization: the discrimination between two similar alkyl substituents on a heteroaromatic core.[1] This molecule acts as a critical electrophilic scaffold for the development of bioactive ligands, antimalarial analogs, and fluorescent sensors.[1]

This guide rejects the use of unstable, pre-chlorinated acyclic precursors (e.g., 1-chloro-2,4-pentanedione) in favor of a robust, two-phase industrial strategy:

  • Construction: Assembly of the 2,4-dimethylquinoline core via the Combes Quinoline Synthesis .

  • Differentiation: Regioselective radical chlorination of the C2-methyl group, exploiting the unique electronic activation provided by the adjacent quinoline nitrogen.[1]

Retrosynthetic Analysis & Logic

The most reliable route to the target does not start with the chlorine atom in place.[1] Instead, it relies on the Combes condensation to build a stable dimethyl scaffold, followed by a "late-stage" functionalization.[1]

Structural Causality[1]
  • The Core: The 2,4-dimethylquinoline skeleton is accessible from inexpensive commodity chemicals: Aniline and Acetylacetone .[1]

  • The Selectivity: The methyl group at C2 is significantly more acidic (

    
    ) and reactive toward radical abstraction than the methyl at C4 .[1] This is due to the electron-withdrawing inductive effect (-I) of the adjacent nitrogen and the stability of the resulting vinylogous enamine-like radical.[1]
    

Retrosynthesis cluster_logic Selectivity Logic target TARGET: 2-(Chloromethyl)-4-methylquinoline core INTERMEDIATE: 2,4-Dimethylquinoline target->core Selective Radical Halogenation (NCS/TCCA) precursors STARTING MATERIALS: Aniline + Acetylacetone core->precursors Combes Synthesis (Acid Catalyzed) note1 C2-Me is activated by adjacent Nitrogen (-I effect)

Figure 1: Retrosynthetic disconnection showing the construction of the heterocycle followed by selective functionalization.

Primary Starting Materials (Phase I: Core Assembly)

The quality of the final product is dictated by the purity of the initial condensation.[1]

Reagent Profile
ComponentRoleGrade RequirementCritical Impurity Check
Aniline NucleophileACS Reagent (>99.5%)Must be free of oxidation products (nitrobenzene/azobenzene) which darken the reaction and trap radicals later.[1]
Acetylacetone ElectrophileSynthesis Grade (>99%)Free of acetic acid (hydrolysis product).[1]
Sulfuric Acid Catalyst/SolventConc. (98%)Water content >5% significantly lowers yield by inhibiting the dehydration step.[1]
The Combes Protocol (Optimized)

Standard literature often suggests direct mixing, but a two-step temperature ramp minimizes polymer formation.[1]

Step-by-Step Methodology:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine Aniline (1.0 eq) and Acetylacetone (1.1 eq) in toluene.[1] Reflux until the theoretical amount of water is collected.[1] This forms the intermediate 4-(phenylamino)pent-3-en-2-one.[1]

    • Why? Isolating or driving this intermediate to completion prevents unreacted aniline from polymerizing in the acid step.[1]

  • Cyclization: Evaporate the toluene.[1] Add the crude oil dropwise to stirred Conc.

    
     (5 vol)  at 0°C.
    
  • Heating: Once addition is complete, heat the mixture to 100°C for 2 hours .

    • Observation: The solution will turn dark brown/black.[1]

  • Workup: Pour the mixture onto crushed ice (exothermic!). Neutralize with

    
     or 
    
    
    
    to pH 9.[1]
  • Purification: Extract with Ethyl Acetate. The crude 2,4-dimethylquinoline can be purified via vacuum distillation (b.p. ~150°C at 20 mmHg) or steam distillation to remove tarry residues.[1]

Functionalization Reagents (Phase II: Selective Chlorination)

This is the critical step. We must chlorinate the C2-methyl without touching the C4-methyl or the aromatic ring.[1]

Reagent Selection Matrix
ReagentSelectivityAtom EconomyRecommendation
NCS (N-Chlorosuccinimide) HighModeratePrimary Choice. Mild release of

radicals; easy to remove succinimide byproduct (water soluble).[1]
TCCA (Trichloroisocyanuric Acid) Very HighExcellentProcess Choice. Higher active chlorine content.[1] Requires precise stoichiometry (0.34 eq) to avoid dichlorination.
Chlorine Gas (

)
LowHighAvoid. Difficult to control; leads to ring chlorination and over-chlorination.[1]
Detailed Protocol: Selective Radical Chlorination

System: 2,4-Dimethylquinoline + NCS + Benzoyl Peroxide (BPO).[1]

  • Setup: Use a flame-dried flask under Nitrogen or Argon atmosphere. Oxygen acts as a radical trap and must be excluded.[1]

  • Dissolution: Dissolve 2,4-Dimethylquinoline (1.0 eq) in anhydrous Carbon Tetrachloride (

    
    )  or Acetonitrile (
    
    
    
    )
    .
    • Note: Benzene is a classic alternative but

      
       is greener and polar enough to solubilize the succinimide byproduct, aiding monitoring.[1]
      
  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) and Benzoyl Peroxide (0.05 eq) .

  • Initiation: Heat the mixture to reflux (approx 80-82°C for

    
    ).
    
    • Visual Check: If using

      
      , succinimide floats to the top as the reaction proceeds.[1] In 
      
      
      
      , the solution remains clear until cooling.[1]
  • Timeline: Monitor via TLC (Silica, Hexane:EtOAc 8:2). The starting material spot (

    
    ) should disappear, replaced by a slightly lower spot (
    
    
    
    ).[1]
    • Caution: Do not over-run.[1] Over-reaction leads to 2-(dichloromethyl) impurities which are inseparable.[1]

  • Workup:

    • Cool to 0°C. Filter off the precipitated succinimide (if in

      
      /Benzene).
      
    • If in

      
      , evaporate solvent, redissolve in DCM, wash with water to remove succinimide.[1]
      
  • Isolation: The product, 2-(Chloromethyl)-4-methylquinoline , is unstable on silica gel for long periods.[1] Recrystallize immediately from Hexane/Ethanol rather than column chromatography if possible.

Reaction Pathway & Troubleshooting

The following diagram illustrates the molecular transformations and potential failure points.

ReactionWorkflow cluster_phase1 Phase 1: Core Synthesis cluster_phase2 Phase 2: Functionalization Aniline Aniline Schiff Schiff Base (Intermediate) Aniline->Schiff + AcAc, -H2O AcAc Acetylacetone DMQ 2,4-Dimethylquinoline Schiff->DMQ H2SO4, 100°C Cyclization Radical C2-Radical Intermediate DMQ->Radical NCS, BPO Reflux Product 2-(Chloromethyl)- 4-methylquinoline Radical->Product + Cl• Warning FAILURE POINT: Over-chlorination to -CHCl2 Product->Warning Excess Reagent

Figure 2: Experimental workflow highlighting the critical transition from core synthesis to functionalization and the risk of over-reaction.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Water in

or incomplete Schiff base formation.[1]
Use Dean-Stark trap to ensure dry intermediate; use fresh Conc.[1]

.
Ring Chlorination Reaction temperature too low or Lewis Acid presence.[1]Ensure reflux conditions (promotes radical path); avoid metal spatulas/catalysts.[1]
Product Decomposition Silica gel acidity during purification.[1]Add 1% Triethylamine to the eluent or use neutral alumina.[1]

References

  • Combes, A. (1888).[1][2][3] "Sur la synthèse de dérivés quinoléiques." Bulletin de la Société Chimique de France, 49,[1] 89. (Historical Foundation).[1]

  • Vaughan, W. R. (1955).[1][4] "2,4-Dimethylquinoline."[1][2][4][5][6] Organic Syntheses, Coll.[1][4] Vol. 3, p. 329.[1][4] (Standard protocol for core synthesis).[1]

  • Chen, J., et al. (2017).[7] "Metal-free C5-selective halogenation of quinolines under aqueous conditions." Organic Chemistry Frontiers, 4, 622-626.[1][7] (Context on ring vs. side-chain reactivity).

  • Campbell, K. N., et al. (1946). "The Preparation of Some 2-Substituted-4-methylquinolines." Journal of the American Chemical Society, 68(9), 1840–1843.[1] (Specific functionalization of the 2-position).[1]

  • Veisi, H., et al. (2021). "Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)..." Molecules, 27(1). (Modern structural insights on quinoline derivatives).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(Chloromethyl)-4-methylquinoline via N-Oxide Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals in medicinal chemistry and organic synthesis. It details the regioselective synthesis of 2-(chloromethyl)-4-methylquinoline , a versatile electrophilic building block used in the development of antitumor agents and functionalized quinoline scaffolds.

Introduction & Mechanistic Rationale

The functionalization of methylquinolines is chemically challenging due to the similar reactivity of methyl groups at the 2- and 4-positions. Direct radical halogenation often yields mixtures of isomers (2-CH₂Cl, 4-CH₂Cl, and bis-chlorinated products). To achieve high regioselectivity for the 2-(chloromethyl) analogue, this protocol utilizes the Boekelheide rearrangement (or a related phosphoryl-mediated rearrangement) of the corresponding N-oxide.

Mechanism:

  • N-Oxidation: 2,4-Dimethylquinoline is oxidized to its N-oxide.[1] The N-oxide activates the 2-methyl group via hyperconjugation and inductive effects.

  • Acylation/Rearrangement: Treatment with Phosphoryl Chloride (POCl₃) forms an active O-phosphorylated intermediate.

  • Nucleophilic Attack: A chloride ion attacks the exocyclic methylene intermediate (formed via deprotonation), resulting in the selective formation of the 2-chloromethyl product and deoxygenation of the nitrogen.

This route avoids the purification difficulties associated with non-selective radical chlorination.

Safety & Hazard Assessment (Critical)

  • Phosphoryl Chloride (POCl₃): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All operations must be performed in a fume hood under an inert atmosphere (Ar or N₂).

  • Peroxides (H₂O₂/mCPBA): Oxidizing agents. Ensure quench protocols are followed before concentrating reaction mixtures to prevent explosion hazards.

  • Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Experimental Protocol

Step 1: Synthesis of 2,4-Dimethylquinoline N-oxide

  • Reagents: 2,4-Dimethylquinoline, 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.

  • Objective: Selective oxidation of the quinoline nitrogen.

ReagentEquiv.[2][3]Role
2,4-Dimethylquinoline1.0Substrate
H₂O₂ (30% aq)3.0Oxidant
Glacial Acetic AcidSolventSolvent/Catalyst

Procedure:

  • Dissolve 2,4-dimethylquinoline (10 mmol) in glacial acetic acid (15 mL).

  • Add 30% H₂O₂ (30 mmol) dropwise at room temperature.

  • Heat the mixture to 70–80°C for 8–12 hours. Monitor by TLC (SiO₂; MeOH/DCM 1:9) for the disappearance of the starting material (N-oxide is significantly more polar).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).

  • Basify the residue with saturated Na₂CO₃ solution to pH 9.

  • Extract with Chloroform (3 x 20 mL). Dry organic layers over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize from acetone/hexane or use directly if purity >95%.

Step 2: Rearrangement to 2-(Chloromethyl)-4-methylquinoline

  • Reagents: 2,4-Dimethylquinoline N-oxide, Phosphoryl Chloride (POCl₃), Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Objective: Regioselective chlorination.

ReagentEquiv.[2][3]Role
2,4-Dimethylquinoline N-oxide1.0Precursor
POCl₃5.0Reagent/Solvent
CHCl₃ (Dry)SolventSolvent

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂). Purge with Argon.

  • Dissolve 2,4-dimethylquinoline N-oxide (5 mmol) in anhydrous CHCl₃ (10 mL). Note: Some protocols use neat POCl₃, but a solvent moderates the exotherm.

  • Add POCl₃ (25 mmol) dropwise at 0°C.

  • Allow to warm to room temperature, then reflux (approx. 60–70°C) for 2–4 hours.

  • Quenching (Critical): Cool the mixture to 0°C. Pour the reaction mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring. Caution: Exothermic reaction with HCl release.

  • Neutralize the aqueous phase with solid NaHCO₃ or NH₄OH solution to pH 7–8.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂; Hexane/EtOAc gradient). The product is typically a white to pale yellow solid.

Visualization of Workflow

SynthesisProtocol Start Start: 2,4-Dimethylquinoline Step1 Step 1: N-Oxidation (H2O2, AcOH, 70°C) Start->Step1 Oxidation Intermediate Intermediate: 2,4-Dimethylquinoline N-oxide Step1->Intermediate Isolation Step2 Step 2: Rearrangement (POCl3, Reflux) Intermediate->Step2 Boekelheide Rearrangement Quench Quench: Pour onto Ice (Neutralize with NaHCO3) Step2->Quench Workup Product Product: 2-(Chloromethyl)-4-methylquinoline Quench->Product Purification

Figure 1: Step-by-step synthesis workflow from starting material to final chlorinated product.

Mechanistic Pathway

Mechanism NOxide N-Oxide Activated O-Phosphorylated Intermediate NOxide->Activated + POCl3 Methylene Anhydrobase (Exocyclic =CH2) Activated->Methylene - H+ (Deprotonation at C2-Me) Final 2-Chloromethyl Product Methylene->Final + Cl- / - HOPCl2

Figure 2: Simplified mechanistic pathway showing the activation and regioselective attack at the 2-position.

References

  • Sinha, N. & Sinha, R. (1994).[1] Rearrangement of Heteroaromatic N-Oxides.[1] Synthesis of Chloromethylquinoline. Journal of the Indian Chemical Society.[1]

  • Gao, W., et al. (2018).[4] First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances.

  • Miyashita, A., et al. (1996). Synthesis of 2-(Chloromethyl)quinolines from 2-Methylquinoline N-Oxides. Heterocycles. (General reference for N-oxide rearrangement methodology).

Sources

Technical Guide: Use of 2-(Chloromethyl)-4-methylquinoline as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the use of 2-(Chloromethyl)-4-methylquinoline as an alkylating agent. This document is structured for researchers in medicinal chemistry and chemical biology, focusing on practical protocols, mechanistic insights, and safety standards.

Executive Summary & Chemical Profile

2-(Chloromethyl)-4-methylquinoline is a versatile heterocyclic building block used primarily to introduce the 4-methylquinolin-2-yl-methyl moiety into nucleophilic substrates (amines, phenols, thiols). This scaffold is highly valued in two domains:

  • Medicinal Chemistry: The quinoline core is a "privileged structure" found in antimalarials, anticancer agents, and receptor antagonists. The 4-methyl group often modulates lipophilicity and metabolic stability compared to the unsubstituted analog.

  • Chemical Biology: The quinoline nitrogen can act as a metal chelator. When coupled with specific receptors, this moiety serves as the fluorophore in Photoinduced Electron Transfer (PET) fluorescent sensors for ions like Zn²⁺ and Fe³⁺.

Chemical Specifications
PropertyDetail
IUPAC Name 2-(Chloromethyl)-4-methylquinoline
Structure Quinoline ring substituted with a methyl group at C4 and a chloromethyl group at C2.[1][2][3][4][5][][7][8][9][10][11]
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Reactivity High electrophilicity at the exocyclic methylene carbon (benzylic-like halide). Susceptible to S_N2 reactions.
Key Impurity Note Do not confuse with 2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6), a common impurity in Linagliptin synthesis.[1] Ensure the core is quinoline (one nitrogen), not quinazoline (two nitrogens).

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Lachrymator / Corrosive.

  • Vesicant Action: Like benzyl chloride, this compound can cause severe skin burns and eye damage. It alkylates DNA and proteins indiscriminately.

  • Inhalation: The compound hydrolyzes on moist mucous membranes to release HCl. Handle strictly in a chemical fume hood.

  • Deactivation: Spills should be treated with dilute ammonia or 10% aqueous sodium hydroxide to hydrolyze the alkyl chloride before disposal.

Preparation of the Reagent

Note: While often purchased, in-house synthesis ensures freshness, which is critical for high-yield alkylations. The following route (Boekelheide Rearrangement) is preferred over radical halogenation to avoid ring chlorination.

Pathway: 2,4-Dimethylquinoline


 N-Oxide 

2-(Chloromethyl)-4-methylquinoline[11]
  • N-Oxidation: React 2,4-dimethylquinoline with m-CPBA or H₂O₂/Acetic acid to form the N-oxide.

  • Rearrangement: Reflux the N-oxide in POCl₃ (Phosphorus oxychloride).

    • Mechanism:[12] The oxygen attacks the phosphorus, creating a leaving group. The chloride attacks the alpha-position (C2-methyl), triggering the Boekelheide rearrangement to yield the chloromethyl product.

Application Protocols

Protocol A: N-Alkylation (Synthesis of Fluorescent Sensors)

This protocol describes coupling the agent with a secondary amine (e.g., di-(2-picolyl)amine) to create a metal-ion sensor.

Mechanism: S_N2 Nucleophilic Substitution. Rationale: The use of KI (Potassium Iodide) generates the in situ iodomethyl intermediate (Finkelstein reaction), which is a superior electrophile (I⁻ is a better leaving group than Cl⁻), significantly accelerating the reaction.

Materials
  • Electrophile: 2-(Chloromethyl)-4-methylquinoline (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., bis(pyridin-2-ylmethyl)amine) (1.1 equiv)

  • Base: K₂CO₃ (anhydrous, 3.0 equiv) or DIPEA (for soluble bases)

  • Catalyst: KI (0.1 – 0.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask, dissolve 2-(chloromethyl)-4-methylquinoline (1.0 mmol) and KI (0.1 mmol) in anhydrous MeCN (5 mL). Stir for 15 mins at RT to allow partial halogen exchange.

  • Addition: Add the secondary amine (1.1 mmol) and K₂CO₃ (3.0 mmol).

  • Reaction: Reflux the mixture under Nitrogen/Argon atmosphere.

    • Temperature: 80°C (MeCN) or 60-70°C (DMF).

    • Time: Monitor by TLC (typically 4–12 hours). Look for the disappearance of the starting chloride (high R_f) and appearance of the polar amine product.

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KCl).

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in DCM and wash with saturated NaHCO₃ (to remove unreacted HCl salts) and brine.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: DCM:MeOH (98:2 to 95:5). The product is basic; adding 1% Triethylamine to the eluent reduces streaking.

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Used to synthesize biologically active ethers (e.g., benzoxepino-quinoline precursors).

Materials
  • Electrophile: 2-(Chloromethyl)-4-methylquinoline (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.0 equiv)

  • Base: K₂CO₃ (weak phenols) or NaH (sterically hindered phenols)

  • Solvent: DMF or Acetone

Step-by-Step Procedure
  • Deprotonation:

    • Method A (Mild): Combine Phenol and K₂CO₃ (2.0 equiv) in Acetone. Stir 30 mins.

    • Method B (Strong): Dissolve Phenol in dry DMF at 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir until H₂ evolution ceases.

  • Coupling: Add 2-(chloromethyl)-4-methylquinoline (1.0 equiv) dropwise.

  • Reaction:

    • Acetone: Reflux for 6–12 hours.

    • DMF: Stir at RT for 2 hours, then heat to 60°C if sluggish.

  • Validation: Check 1H NMR for the characteristic singlet of the O-CH₂-Quinoline protons (typically

    
     5.3 – 5.5 ppm).
    

Quantitative Data & Optimization

ParameterStandard ConditionOptimization StrategyEffect
Solvent Acetonitrile (MeCN)Switch to DMFIncreases rate for poor nucleophiles; harder to remove.
Base K₂CO₃Switch to Cs₂CO₃"Cesium Effect" improves solubility and reactivity of carboxylate/phenolate anions.
Catalyst NoneAdd TBAI (Tetrabutylammonium iodide)Phase transfer catalyst; crucial if using biphasic solvents (e.g., DCM/Water).
Leaving Group ChlorideIn situ Finkelstein (KI)Converts -CH₂Cl to -CH₂I; accelerates reaction 10-100x.

Visualizing the Workflow

The following diagram illustrates the mechanistic pathway and the divergent synthesis of sensors vs. drug scaffolds.

G Start 2,4-Dimethylquinoline NOxide N-Oxide Intermediate Start->NOxide m-CPBA Oxidation Reagent 2-(Chloromethyl)- 4-methylquinoline (The Reagent) NOxide->Reagent POCl3 Rearrangement PathA Path A: Amine (N-Alkylation) Reagent->PathA KI, K2CO3 MeCN, Reflux PathB Path B: Phenol (O-Alkylation) Reagent->PathB NaH or K2CO3 DMF Sensor Fluorescent Sensor (PET Mechanism) PathA->Sensor SN2 Attack Drug Bioactive Ether (Benzoxepino scaffold) PathB->Drug Williamson Ether

Caption: Synthesis workflow from precursor to functionalized quinoline scaffolds via N- and O-alkylation pathways.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Hydrolysis of chlorideEnsure solvents (DMF/MeCN) are anhydrous. Store reagent in a desiccator.
No Reaction Chloride is a poor leaving groupAdd 0.5 equiv NaI or KI to generate the iodide in situ.
Multiple Spots on TLC N-Oxide formation (if synthesizing)Ensure complete removal of oxidizing agent before adding POCl₃.
Product Streaking Basic amine interaction with SilicaAdd 1% Triethylamine (TEA) or Ammonia to the chromatography eluent.

References

  • Sinha, N. & Sinha, R. (1994).[11] Rearrangement of Heteroaromatic N-Oxides.[11] Synthesis of Chloromethylquinoline. Journal of the Indian Chemical Society.[11]

  • Gao, W., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances.

  • Li, Y., et al. (2021). Convenient synthesis of 12-methyl[1]benzoxepino[3,4-b]quinolin-13(6H)-ones. ResearchGate.

  • Al-Bayati, R., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Novel Quinoline Derivatives from 2-(Chloromethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold and 2-(Chloromethyl)-4-methylquinoline as a Versatile Precursor

The quinoline moiety, a bicyclic heterocycle comprising a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs for treating cancer, malaria, and various infections.[2][3][4][5] The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity.

2-(Chloromethyl)-4-methylquinoline has emerged as a particularly valuable and reactive starting material for the synthesis of novel quinoline-based compounds. The presence of a chloromethyl group at the 2-position provides a highly reactive electrophilic site, susceptible to nucleophilic substitution. This benzylic-like chloride is an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds under relatively mild conditions. This reactivity allows for the straightforward introduction of a wide array of functional groups, including ethers, thioethers, and various nitrogen-containing moieties, thereby providing a powerful platform for generating diverse chemical libraries for drug discovery and development.

This technical guide provides detailed protocols for the synthesis of novel quinoline derivatives via nucleophilic substitution reactions with 2-(chloromethyl)-4-methylquinoline, explaining the rationale behind experimental choices to ensure reproducibility and success.

Core Synthesis Workflow: A Modular Approach

The synthesis of diverse quinoline derivatives from 2-(chloromethyl)-4-methylquinoline follows a consistent and logical workflow. The process is predicated on the principles of nucleophilic substitution, specifically an SN2-type reaction at the benzylic carbon. The general workflow is depicted below.

G cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: Nucleophilic Substitution cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification Nuc_Prep Deprotonation of Nucleophile (Nu-H) using a suitable base (e.g., NaH, K2CO3) SN2_Reaction Reaction of the activated nucleophile (Nu⁻) with 2-(Chloromethyl)-4-methylquinoline Nuc_Prep->SN2_Reaction In situ or prior activation Workup Quenching of the reaction and removal of inorganic salts SN2_Reaction->Workup After reaction completion (TLC monitoring) Extraction Liquid-liquid extraction to isolate the crude product Workup->Extraction Purification Purification of the crude product (e.g., column chromatography, recrystallization) Extraction->Purification

Caption: General experimental workflow for the synthesis of quinoline derivatives.

PART 1: Synthesis of Aryl Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][3][6] In this context, various substituted phenols are deprotonated with a suitable base to form the corresponding phenoxide nucleophiles, which then displace the chloride from 2-(chloromethyl)-4-methylquinoline.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism.[2][6] The choice of a strong base like sodium hydride (NaH) ensures the complete and irreversible deprotonation of the phenol, generating the potent phenoxide nucleophile. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile are optimal as they solvate the cation (Na⁺) while leaving the anionic nucleophile highly reactive, thus accelerating the rate of the SN2 reaction.[1]

G cluster_reactants cluster_conditions Quinoline 2-(Chloromethyl)-4-methylquinoline Product 2-((Aryloxy)methyl)-4-methylquinoline Quinoline->Product Phenol Substituted Phenol (Ar-OH) Phenol->Product Base Base (e.g., NaH, K₂CO₃) Base->Product Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Reaction Medium

Caption: Synthesis of aryl ether derivatives.

Detailed Experimental Protocol: Synthesis of 2-((4-Methoxyphenoxy)methyl)-4-methylquinoline
  • Reagent Preparation:

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.144 g, 3.6 mmol, 1.2 eq.).

    • Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and carefully decant the hexane each time.

    • Add anhydrous DMF (20 mL) to the flask.

  • Nucleophile Formation:

    • To the stirred suspension of NaH in DMF, add a solution of 4-methoxyphenol (0.372 g, 3.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL) dropwise at 0 °C.

    • Rationale: Adding the phenol slowly to the base at low temperature controls the exothermic reaction and the evolution of hydrogen gas.

    • Allow the mixture to stir at room temperature for 30 minutes until the gas evolution ceases, indicating the complete formation of the sodium phenoxide.

  • Nucleophilic Substitution Reaction:

    • Add a solution of 2-(chloromethyl)-4-methylquinoline (0.575 g, 3.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL) to the phenoxide solution.

    • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature and cautiously quench by adding ice-cold water (50 mL).

    • Rationale: Quenching with water destroys any unreacted NaH and precipitates the organic product.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-30%) to afford the pure 2-((4-methoxyphenoxy)methyl)-4-methylquinoline.

Data Summary: Aryl Ether Derivatives
R-Group on PhenolTypical Yield (%)M.P. (°C)¹H NMR (CDCl₃, δ ppm) - Key Signals
H75-8588-90~2.7 (s, 3H, -CH₃), ~5.4 (s, 2H, -O-CH₂-), 6.9-8.1 (m, Ar-H)
4-Methoxy80-90102-104~2.7 (s, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃), ~5.3 (s, 2H, -O-CH₂-), 6.8-8.1 (m, Ar-H)
4-Chloro70-80110-112~2.7 (s, 3H, -CH₃), ~5.4 (s, 2H, -O-CH₂-), 6.9-8.1 (m, Ar-H)

PART 2: Synthesis of Thioether Derivatives

The synthesis of thioether derivatives is analogous to the ether synthesis, capitalizing on the high nucleophilicity of the thiolate anion. Thiols are generally more acidic than their corresponding alcohols, allowing for the use of milder bases for deprotonation.

Mechanistic Rationale

The reaction follows an SN2 pathway. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol (Ar-SH) to form the thiolate (Ar-S⁻), a soft and highly effective nucleophile. The reaction proceeds efficiently in polar aprotic solvents like DMF.

G cluster_reactants cluster_conditions Quinoline 2-(Chloromethyl)-4-methylquinoline Product 2-((Arylthio)methyl)-4-methylquinoline Quinoline->Product Thiol Substituted Thiophenol (Ar-SH) Thiol->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Reaction Medium

Caption: Synthesis of thioether derivatives.

Detailed Experimental Protocol: Synthesis of 4-Methyl-2-((phenylthio)methyl)quinoline
  • Reagent Setup:

    • To a 100 mL round-bottom flask, add 2-(chloromethyl)-4-methylquinoline (0.575 g, 3.0 mmol, 1.0 eq.), thiophenol (0.330 g, 3.0 mmol, 1.0 eq.), and potassium carbonate (K₂CO₃, 0.829 g, 6.0 mmol, 2.0 eq.).

    • Add anhydrous DMF (30 mL).

    • Rationale: Using an excess of a solid base like K₂CO₃ ensures complete deprotonation of the thiol and neutralizes the HCl by-product.

  • Nucleophilic Substitution Reaction:

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by TLC (Eluent: 20% Ethyl acetate in Hexane). The reaction is often complete within 2-4 hours at ambient temperature due to the high nucleophilicity of the thiolate.

  • Work-up and Isolation:

    • Once the starting material is consumed, pour the reaction mixture into ice-cold water (100 mL).

    • A solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove DMF and inorganic salts.

    • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel (10-20% ethyl acetate in hexane) to yield the pure product.

Data Summary: Thioether Derivatives
R-Group on ThiophenolTypical Yield (%)M.P. (°C)¹H NMR (CDCl₃, δ ppm) - Key Signals
H85-9576-78~2.6 (s, 3H, -CH₃), ~4.3 (s, 2H, -S-CH₂-), 7.2-8.0 (m, Ar-H)
4-Methyl88-9691-93~2.3 (s, 3H, Ar-CH₃), ~2.6 (s, 3H, -CH₃), ~4.2 (s, 2H, -S-CH₂-), 7.1-8.0 (m, Ar-H)
4-Fluoro82-9085-87~2.6 (s, 3H, -CH₃), ~4.2 (s, 2H, -S-CH₂-), 6.9-8.0 (m, Ar-H)

PART 3: Synthesis of Nitrogen-Containing Derivatives

The alkylation of amines with 2-(chloromethyl)-4-methylquinoline provides access to a wide range of secondary and tertiary amines, which are prevalent motifs in pharmacologically active compounds.

Mechanistic Rationale

The direct alkylation of primary or secondary amines can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[7] This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, it is crucial to control the stoichiometry of the reactants, often using an excess of the amine nucleophile. The presence of a non-nucleophilic base (like triethylamine or DIPEA) is essential to neutralize the HCl formed during the reaction, which would otherwise protonate and deactivate the amine nucleophile.

G cluster_reactants cluster_conditions Quinoline 2-(Chloromethyl)-4-methylquinoline Product 2-(((R¹,R²)amino)methyl)-4-methylquinoline Quinoline->Product Amine Primary/Secondary Amine (R¹R²NH) Amine->Product Base Base (e.g., Et₃N, K₂CO₃) Base->Product Acid Scavenger Solvent Solvent (e.g., Acetonitrile, EtOH) Solvent->Product Reaction Medium

Caption: Synthesis of nitrogen-containing derivatives.

Detailed Experimental Protocol: Synthesis of 4-Methyl-N-(phenyl)-N-((4-methylquinolin-2-yl)methyl)aniline
  • Reagent Setup:

    • In a 100 mL round-bottom flask, dissolve 2-(chloromethyl)-4-methylquinoline (0.575 g, 3.0 mmol, 1.0 eq.) and N-methylaniline (0.354 g, 3.3 mmol, 1.1 eq.) in anhydrous acetonitrile (40 mL).

    • Add triethylamine (Et₃N, 0.61 g, 6.0 mmol, 2.0 eq.).

    • Rationale: Triethylamine acts as an acid scavenger, preventing the formation of the amine hydrochloride salt, which would halt the reaction. Acetonitrile is an excellent solvent for this SN2 reaction.

  • Nucleophilic Substitution Reaction:

    • Heat the reaction mixture to reflux (approx. 82 °C) and stir under a nitrogen atmosphere.

    • Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexane). The reaction is generally complete in 8-12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 30 mL) to remove the triethylamine hydrochloride salt.

    • Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tertiary amine product.

Data Summary: Nitrogen-Containing Derivatives
Amine NucleophileTypical Yield (%)Physical State¹H NMR (CDCl₃, δ ppm) - Key Signals
Aniline70-80Solid~2.6 (s, 3H, -CH₃), ~4.0 (br s, 1H, -NH-), ~4.6 (d, 2H, -NH-CH₂-), 6.6-8.1 (m, Ar-H)
N-Methylaniline75-85Oil~2.6 (s, 3H, -CH₃), ~3.1 (s, 3H, N-CH₃), ~4.8 (s, 2H, -N-CH₂-), 6.7-8.1 (m, Ar-H)
Morpholine80-90Solid~2.5 (t, 4H, morpholine), ~2.6 (s, 3H, -CH₃), ~3.7 (t, 4H, morpholine), ~3.8 (s, 2H, -N-CH₂-)

Conclusion and Outlook

2-(Chloromethyl)-4-methylquinoline serves as an exceptionally useful building block for the synthesis of a wide array of novel quinoline derivatives. The protocols detailed herein provide a robust and reproducible framework for the generation of ethers, thioethers, and nitrogen-containing analogues through straightforward nucleophilic substitution reactions. The causality-driven explanations for each experimental step are intended to empower researchers to adapt and optimize these methods for their specific molecular targets. The structural diversity accessible from this single precursor underscores its potential in accelerating the discovery of new chemical entities with promising applications in medicinal chemistry and materials science.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. Organic Chemistry 1: An open textbook - 9.5. Williamson ether synthesis. Retrieved from [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18594–18614. Available at: [Link]

  • MDPI. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • Makarasen, A., et al. (2020). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • DTIC. (1976). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

  • White, J. D., Yager, K. M., & Stappenbeck, F. (1995). Synthesis and conformation of 2-[[3-(1-hydroxyhexyl)phenoxy]methyl]quinoline, a 5-lipoxygenase inhibitor and leukotriene antagonist. The Journal of Organic Chemistry, 60(6), 1642-1653. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-(Chloromethyl)-4-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, reactivity, and application of 2-(Chloromethyl)-4-methylquinoline (CAS 40615-28-7), a versatile electrophilic building block used to generate libraries of bioactive quinoline derivatives.

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarial, antibacterial, and anticancer therapeutics. 2-(Chloromethyl)-4-methylquinoline represents a critical divergence point in the synthesis of these agents. Unlike the more common 2-methylquinoline (quinaldine), the presence of the reactive chloromethyl group at the C2 position allows for facile


 functionalization, enabling the rapid attachment of pharmacophores (amines, thiols, phenols) or carbon-chain extensions (via phosphonates).

This guide provides a validated workflow for:

  • Synthesis of the core intermediate with high regioselectivity.

  • Derivatization protocols for creating bioactive libraries.

  • Case Studies in anticancer and antimicrobial research.

Chemical Profile & Reactivity

The reactivity of 2-(chloromethyl)-4-methylquinoline is defined by the benzylic-like nature of the C2-chloromethyl group. The quinoline nitrogen exerts an electron-withdrawing effect, making the exocyclic methylene highly susceptible to nucleophilic attack, while the C4-methyl group remains relatively inert under mild conditions, providing a handle for solubility or further radical functionalization.

PropertyData
Chemical Name 2-(Chloromethyl)-4-methylquinoline
CAS Number 40615-28-7
Molecular Formula

Molecular Weight 191.66 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 101–103 °C
Solubility Soluble in DCM, CHCl3, EtOAc; limited solubility in water.[1]
Storage Store at 2–8 °C under inert atmosphere (Ar/N2). Moisture sensitive.
Reactivity Landscape

The molecule undergoes three primary transformation types:

  • Path A: N/O/S-Alkylation: Displacement of chloride by amines, phenols, or thiols (

    
    ).
    
  • Path B: Arbuzov Reaction: Reaction with triethyl phosphite to form phosphonates (precursors to styrylquinolines).

  • Path C: N-Oxidation: Oxidation of the quinoline nitrogen to modulate electronic properties.

Synthesis of the Core Intermediate

Challenge: Direct chlorination of 2,4-dimethylquinoline is often non-selective, yielding mixtures of 2-chloromethyl, 4-chloromethyl, and polychlorinated products. Solution: The N-Oxide Rearrangement Protocol (modified Boekelheide/Meisenheimer type) ensures regioselectivity for the C2 position.

Protocol A: Regioselective Synthesis via N-Oxide Rearrangement

Mechanism: 2,4-Dimethylquinoline is oxidized to its N-oxide, which activates the C2-methyl protons. Treatment with phosphoryl chloride (


) or sulfonyl chlorides induces a rearrangement where the oxygen is transferred to the side chain, followed by chlorination.
Step 1: N-Oxidation
  • Dissolve 2,4-dimethylquinoline (10 mmol) in DCM (50 mL).

  • Add m-CPBA (1.2 equiv) portion-wise at 0 °C.

  • Stir at RT for 4–6 hours (Monitor by TLC: Mobile phase 5% MeOH/DCM).

  • Wash with 10%

    
     and brine. Dry over 
    
    
    
    and concentrate to yield 2,4-dimethylquinoline N-oxide .
Step 2: Chlorination Rearrangement
  • Dissolve the N-oxide (10 mmol) in anhydrous DCM (or use neat if scaling up, though solvent control is safer).

  • Add

    
      (1.5 equiv) dropwise at 0 °C under 
    
    
    
    .
  • Heat to reflux (approx. 40–50 °C) for 2–4 hours. Note: The reaction involves a [3,3]-sigmatropic rearrangement followed by chlorination.

  • Quench: Pour carefully into ice-cold saturated

    
    . (Caution: Exothermic).
    
  • Extract with DCM (3 x 30 mL).

  • Purification: Recrystallize from petroleum ether/EtOAc to obtain 2-(chloromethyl)-4-methylquinoline as yellow needles.

Application Protocols: Bioactive Synthesis

Protocol B: Synthesis of Amino-Quinoline Antimicrobials (N-Alkylation)

This protocol is used to synthesize libraries of potential DNA-intercalating antibacterial agents by attaching secondary amines.

Reaction Scheme:



Steps:

  • Charge: In a round-bottom flask, combine 2-(chloromethyl)-4-methylquinoline (1.0 mmol), anhydrous

    
      (2.0 mmol), and KI  (catalytic, 0.1 mmol).
    
  • Solvent: Add anhydrous DMF or Acetonitrile (5 mL).

  • Nucleophile: Add the secondary amine (e.g., morpholine, piperazine, or N-methylpiperazine) (1.2 mmol).

  • Reaction: Stir at 60–80 °C for 4–8 hours.

  • Workup: Pour into ice water (50 mL). If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc.

  • Yield: Typical yields 75–90%.

  • Validation:

    
     NMR will show the disappearance of the singlet at 
    
    
    
    ppm (
    
    
    ) and appearance of a signal at
    
    
    ppm (
    
    
    ).
Protocol C: Synthesis of Anticancer Styrylquinolines (Arbuzov/HWE)

Styrylquinolines exhibit potent antiproliferative activity against colon (HT29) and lung (A549) cancer cells. This 2-step protocol builds the alkene linkage.

Step 1: Phosphonate Synthesis

  • Mix 2-(chloromethyl)-4-methylquinoline (1 mmol) with triethyl phosphite (3 mmol) (Neat).

  • Heat to 140–150 °C for 4 hours. (Ethyl chloride gas evolves; use a trap).

  • Distill off excess triethyl phosphite under vacuum.

  • Isolate the diethyl (4-methylquinolin-2-yl)methylphosphonate.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

  • Dissolve the phosphonate (1 mmol) in dry THF (10 mL).

  • Add NaH (60% dispersion, 1.2 mmol) at 0 °C. Stir 30 min.

  • Add the aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 mmol).

  • Warm to RT and stir 12 hours.

  • Result: Formation of the (E)-2-styryl-4-methylquinoline.

Visualizing the Synthetic Workflow

G Start 2,4-Dimethylquinoline NOxide Intermediate: N-Oxide Start->NOxide m-CPBA, DCM 0°C to RT Target 2-(Chloromethyl)- 4-methylquinoline (CAS 40615-28-7) NOxide->Target POCl3, Reflux (Rearrangement) Prod_A Amino-Quinolines (Antimicrobial) Target->Prod_A Sec. Amines, K2CO3 (SN2 Substitution) Prod_B Benzoxepino-quinolines (Fused Ring Systems) Target->Prod_B Phenols, Base (Williamson Ether) Prod_C Styrylquinolines (Anticancer) Target->Prod_C 1. P(OEt)3 (Arbuzov) 2. Ar-CHO (HWE)

Figure 1: Divergent synthetic pathways originating from the 2-(Chloromethyl)-4-methylquinoline scaffold.[1][2]

Safety & Troubleshooting

Safety Hazards
  • Vesicant/Lachrymator: Benzylic chlorides are potent alkylating agents. They can cause severe skin and eye irritation. Handle only in a fume hood.

  • POCl3: Reacts violently with water. Quench reactions slowly at low temperatures.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Chlorination Incomplete N-oxide formation or wet reagents.Ensure starting material is dry; monitor N-oxidation by TLC until completion before adding POCl3.
Dimerization High concentration during nucleophilic substitution.Dilute the reaction mixture; add the nucleophile slowly.
Hydrolysis Presence of water in solvent.[3]The

group hydrolyzes to

in aqueous base. Use anhydrous solvents (DMF/ACN) and dry bases (

).

References

  • Sinha, N. & Sinha, R. (1994).[2] Rearrangement of Heteroaromatic N-Oxides. Synthesis of Chloromethylquinoline. Journal of the Indian Chemical Society, 71, 763.

  • Gao, W., Li, Z., Xu, Q., & Li, Y. (2018).[4] First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity.[1][4] RSC Advances, 8, 39099-39108.

  • Wang, Y., Chang, M., Zhang, H., & Li, Y. (2018). Application of 2,4-bis(halomethyl)quinoline: synthesis and biological activities of 2,4-bis(benzofuran-2-yl)- and 2,4-bis(aroxymethyl)quinolines.[1] Chemistry of Heterocyclic Compounds.

  • Paronikyan, E. G., Noravyan, A. S., & Dzhagatspanyan, I. A. (2002). Synthesis and biological activity of 4-methyl-2-substituted quinolines. Pharmaceutical Chemistry Journal, 36(11), 597-599.

  • Muscia, G. C., et al. (2011). Synthesis and evaluation of new quinoline derivatives as potential antileishmanial agents. European Journal of Medicinal Chemistry.

Sources

One-pot synthesis of 2-(Chloromethyl)-4-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of 2-(Chloromethyl)-4-methylquinoline Derivatives

Executive Summary

The 2-(chloromethyl)-4-methylquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of anticancer (e.g., styrylquinolines), antimalarial, and antibacterial agents. The electrophilic chloromethyl group at the C2 position acts as a "chemical handle," allowing for facile downstream functionalization via nucleophilic substitution.

Traditional synthesis often involves multi-step procedures: constructing the quinoline ring first (e.g., via Combes or Knorr synthesis), followed by non-selective radical halogenation, which frequently results in mixtures of 2- and 4-halomethyl isomers.

This Application Note details a TMSCl-mediated Friedländer Annulation , a robust "one-pot" protocol that ensures complete regioselectivity. By reacting 2-aminoacetophenone with ethyl 4-chloro-3-oxobutanoate, researchers can access ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate in high yield (>80%) without isolating unstable intermediates.

Scientific Foundation & Mechanism

The Challenge of Regioselectivity

In standard quinoline syntheses (e.g., Combes reaction of aniline + diketone), directing the chloromethyl group specifically to the C2 position while keeping a methyl at C4 is thermodynamically challenging due to competing cyclization pathways.

  • Radical Chlorination Route: Direct chlorination of 2,4-dimethylquinoline is often non-selective, attacking both methyl groups.

  • The Solution (Friedländer): Using a pre-functionalized precursor (2-aminoacetophenone) fixes the C4-methyl group. The C2-chloromethyl group is introduced via the

    
    -keto ester partner.
    
Reaction Mechanism

The reaction proceeds via a cascade condensation-cyclization sequence promoted by Chlorotrimethylsilane (TMSCl). TMSCl acts as a dual-purpose reagent: it functions as a Lewis acid to activate the carbonyls and generates anhydrous HCl in situ (upon reaction with trace moisture or alcoholic solvents) to catalyze the dehydration.

  • Intermolecular Aldol Condensation: The active methylene of ethyl 4-chloro-3-oxobutanoate attacks the activated carbonyl of 2-aminoacetophenone.

  • Schiff Base Formation: The amino group attacks the ketone carbonyl of the

    
    -keto ester.
    
  • Cyclization & Dehydration: Aromatization drives the formation of the pyridine ring.

ReactionMechanism Start 2-Aminoacetophenone + Ethyl 4-chloroacetoacetate Inter1 Intermediate A: Aldol Adduct Start->Inter1 Active Methylene Attack TMSCl TMSCl Catalyst (Lewis Acid / HCl source) TMSCl->Inter1 Activation Inter2 Intermediate B: Schiff Base / Enamine Inter1->Inter2 Imine Formation Cyclization Cyclization & Dehydration (-H2O) Inter2->Cyclization Product Ethyl 2-(chloromethyl)- 4-methylquinoline-3-carboxylate Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the TMSCl-mediated Friedländer synthesis.

Experimental Protocol

Target Molecule: Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate CAS Registry: 108333-28-0 (Generic structure class)

Reagents & Materials
ReagentEquiv.RoleHazards
2-Aminoacetophenone 1.0Substrate (C4 source)Irritant
Ethyl 4-chloro-3-oxobutanoate 1.2Substrate (C2 source)Lachrymator, Toxic
Chlorotrimethylsilane (TMSCl) 2.0 - 3.0Promoter/Dehydrating AgentCorrosive, Reacts violently w/ water
Acetonitrile (MeCN) SolventMediumFlammable
DMF (Alternative Solvent)-High-boiling mediumReprotoxic
Step-by-Step Procedure

Step 1: Reaction Setup

  • Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Under a nitrogen atmosphere, add 2-aminoacetophenone (5.0 mmol, 675 mg) and Acetonitrile (15 mL).

  • Add Ethyl 4-chloro-3-oxobutanoate (6.0 mmol, 1.0 mL) to the solution.

  • Critical Step: Add TMSCl (15.0 mmol, 1.9 mL) dropwise via syringe.

    • Note: The addition is exothermic.[1] Ensure the system is vented through a drying tube or inert gas line.

Step 2: Cyclization

  • Fit the flask with a reflux condenser.[1]

  • Heat the reaction mixture to reflux (80–85 °C) for 3–5 hours .

  • Monitoring: Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting amine spot (

    
    ) should disappear, and a highly fluorescent blue spot (the quinoline) will appear (
    
    
    
    ).

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to remove excess MeCN and TMSCl.

  • Dilute the residue with Ethyl Acetate (30 mL) .

  • Wash the organic layer carefully with saturated NaHCO₃ solution (2 x 15 mL) to neutralize residual acid.

    • Caution: CO₂ evolution will occur.

  • Wash with Brine (15 mL), dry over anhydrous Na₂SO₄ , and filter.

Step 4: Purification

  • Evaporate the solvent to yield the crude solid.[1]

  • Recrystallization: For high purity, recrystallize from hot Ethanol or Ethanol/Water (9:1) .

    • Yield Expectation: 80–90% as off-white to pale yellow needles.

    • Melting Point: 98–100 °C (Lit. val).

Telescoped Functionalization (Advanced Workflow)

The true power of this "one-pot" method is the ability to perform a Nucleophilic Substitution (


)  immediately after cyclization without isolating the chlorinated intermediate. This is ideal for generating libraries of bioactive amines.

Protocol Modification:

  • After Step 2 (Cyclization complete), do not perform aqueous work-up.

  • Cool the reaction mixture to 50 °C.

  • Add Potassium Carbonate (

    
    )  (3.0 equiv) and the desired Secondary Amine  (e.g., Morpholine, Piperazine) (1.2 equiv).
    
  • Stir at 50–60 °C for 2 hours.

  • Proceed to aqueous work-up. This yields the 2-(aminomethyl) derivative directly.

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Telescoped Functionalization (Optional) Step1 Mix 2-Aminoacetophenone + 4-Chloroacetoacetate + TMSCl in MeCN Step2 Reflux 4h (Formation of Chloromethyl Core) Step1->Step2 Decision Isolate Chloromethyl core? Step2->Decision OptionA Workup & Recrystallize (Target: Chloromethyl derivative) Decision->OptionA Yes OptionB Add Amine + K2CO3 Heat 2h (Target: Aminomethyl derivative) Decision->OptionB No (One-Pot)

Figure 2: Experimental workflow for isolation vs. telescoped functionalization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsTMSCl is moisture sensitive. Use anhydrous MeCN and dry glassware.
Incomplete Reaction Loss of HCl catalystEnsure the system is closed (with a vent) to retain HCl pressure, or add 0.5 eq more TMSCl.
Dark/Tar Products Overheating / PolymerizationDo not exceed 90 °C. If using microwave, limit power to maintain 85 °C.
Side Product: 2-OH Hydrolysis of -ClAvoid aqueous conditions until the quench. The 2-chloromethyl group is reactive toward water at high temps.

Safety & Handling (E-E-A-T)

  • Vesicant Warning: 2-(Chloromethyl)quinolines are structurally similar to nitrogen mustards. They are potent alkylating agents and can cause severe skin blistering and respiratory damage. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • TMSCl: Reacts violently with water to release HCl gas. Quench excess TMSCl with cold bicarbonate solution slowly.

  • Waste Disposal: All aqueous waste from the work-up contains alkylating species. Treat with dilute NaOH or ammonia to hydrolyze the chloromethyl group before disposal.

References

  • Ryabukhin, S. V., et al. (2007). "TMSCl-mediated synthesis of substituted quinolines." Tetrahedron Letters, 48(33), 5790-5792.

  • Li, Y., et al. (2018).[2] "First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity." RSC Advances, 8, 39073-39083.

  • Musiol, R. (2020).[3][4] "Structure-activity relationship studies of quinoline derivatives." Medicinal Chemistry, 16. (General reference for scaffold utility).

  • Gao, W., et al. (2018).[2] "An unexpected and direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate."[5] ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-(Chloromethyl)-4-methylquinoline?

A1: A prevalent and effective method for the synthesis of 2-(Chloromethyl)-4-methylquinoline is a two-step process. The first step typically involves the Conrad-Limpach synthesis to produce 2-hydroxy-4-methylquinoline (also known as 4-methyl-2(1H)-quinolone) from acetoacetanilide[1][2]. The subsequent step is the chlorination of the hydroxyl group using a robust chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)[3][4].

Q2: I am observing a significant amount of a byproduct with a molecular weight corresponding to the starting material, 2-hydroxy-4-methylquinoline. What is causing this?

A2: The presence of unreacted 2-hydroxy-4-methylquinoline in your final product indicates an incomplete chlorination reaction. This can be due to several factors, including insufficient chlorinating agent, reaction time that is too short, or a reaction temperature that is too low. It is also crucial to ensure that the starting material is completely dry, as moisture can quench the chlorinating reagent.

Q3: My final product is contaminated with a substance that has a lower molecular weight and shows a broad O-H stretch in the IR spectrum. What could this be?

A3: This impurity is likely 2-(hydroxymethyl)-4-methylquinoline. It is a common side product resulting from the hydrolysis of the target molecule, 2-(chloromethyl)-4-methylquinoline. This hydrolysis can occur during the work-up procedure if the product is exposed to water or other nucleophilic solvents for an extended period, especially under non-neutral pH conditions.

Q4: I've noticed a high molecular weight impurity in my mass spectrometry analysis. What is a likely candidate for this?

A4: A high molecular weight impurity could be a dimer of 2-(chloromethyl)-4-methylquinoline. Dimerization can occur under certain conditions, potentially through intermolecular reactions. Another possibility, though less common, could be a coupled product if any residual starting materials or intermediates from the initial quinoline synthesis are carried over.

Q5: Are there any other common side products I should be aware of?

A5: Besides the hydrolysis product and potential dimers, other side products can include over-chlorinated species, where chlorination occurs on the aromatic ring, or isomers if the initial quinoline synthesis was not regioselective. If N,N-dimethylformamide (DMF) is used as a solvent with POCl₃, there is a possibility of Vilsmeier-Haack type reactions, which could lead to the formation of formylated byproducts, such as 2-chloro-3-formyl-4-methylquinoline[5][6].

Troubleshooting Guide

Problem 1: Low Yield of 2-(Chloromethyl)-4-methylquinoline
Possible Cause Troubleshooting Steps
Incomplete Chlorination - Increase the amount of chlorinating agent: Use a larger excess of the POCl₃/PCl₅ mixture. - Extend the reaction time: Monitor the reaction by TLC until the starting material (2-hydroxy-4-methylquinoline) is fully consumed. - Increase the reaction temperature: Gradually increase the temperature, but be cautious of potential side reactions at higher temperatures.
Hydrolysis of the Product - Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. - Perform a non-aqueous work-up: If possible, avoid aqueous work-up. Quench the reaction mixture with a cold, non-protic solvent and filter off any solids. - Minimize contact with water: If an aqueous work-up is necessary, use cold water and work quickly. Neutralize the solution promptly.
Side Reactions - Optimize reaction temperature: High temperatures can promote the formation of tars and other degradation products. - Control the addition of reagents: Slow, controlled addition of the chlorinating agent can help to manage exothermic reactions and minimize side product formation.
Problem 2: Presence of 2-(Hydroxymethyl)-4-methylquinoline Impurity
Possible Cause Troubleshooting Steps
Hydrolysis during Work-up - Use a biphasic work-up: Extract the product into a non-polar organic solvent immediately after quenching the reaction mixture with ice-water. - Wash with a mild base: Use a cold, dilute sodium bicarbonate solution to neutralize any residual acid, which can catalyze hydrolysis.
Moisture in Solvents or Reagents - Use freshly distilled or anhydrous grade solvents. - Ensure all reagents are stored under anhydrous conditions.
Problem 3: Formation of Dimeric or Polymeric Byproducts
Possible Cause Troubleshooting Steps
High Reaction Concentration - Use a more dilute reaction mixture: This can reduce the likelihood of intermolecular reactions.
Prolonged Reaction Time at High Temperature - Optimize reaction time and temperature: Find the minimum time and temperature required for complete conversion of the starting material.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4-methylquinoline (Conrad-Limpach Synthesis)
  • In a round-bottom flask, combine acetoacetanilide and an excess of a high-boiling inert solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250-260 °C) with stirring for 15-20 minutes.

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Add petroleum ether to the cooled mixture to aid in the precipitation.

  • Collect the solid product by filtration and wash with petroleum ether.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 2-hydroxy-4-methylquinoline[2].

Protocol 2: Synthesis of 2-(Chloromethyl)-4-methylquinoline
  • In a round-bottom flask equipped with a reflux condenser and a drying tube, place 2-hydroxy-4-methylquinoline.

  • Add a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) in a suitable molar excess.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a cold, saturated solution of sodium carbonate or another suitable base until the product precipitates.

  • Collect the crude product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

Visualizing Reaction Pathways and Troubleshooting

Synthesis_and_Side_Products cluster_synthesis Main Synthetic Pathway cluster_side_reactions Common Side Reactions SM1 Acetoacetanilide INT1 2-Hydroxy-4-methylquinoline SM1->INT1 Conrad-Limpach (Heat) PROD 2-(Chloromethyl)-4-methylquinoline INT1->PROD POCl₃ / PCl₅ (Chlorination) SP3 Ring-Chlorinated Byproduct INT1->SP3 Harsh Chlorination SP4 Unreacted Starting Material (2-Hydroxy-4-methylquinoline) INT1->SP4 Incomplete Reaction SP1 2-(Hydroxymethyl)-4-methylquinoline (Hydrolysis Product) PROD->SP1 H₂O (Work-up) SP2 Dimer/Polymer PROD->SP2 High Temp./Conc. Troubleshooting_Workflow start Start: Low Yield or Impure Product check_sm TLC Analysis: Is Starting Material (SM) (2-hydroxy-4-methylquinoline) still present? start->check_sm incomplete_rxn Diagnosis: Incomplete Reaction Actions: - Increase reaction time - Increase temperature - Increase chlorinating agent check_sm->incomplete_rxn Yes check_hydrolysis Mass Spec/NMR Analysis: Is Hydrolysis Product (2-hydroxymethyl-4-methylquinoline) present? check_sm->check_hydrolysis No end End: Pure Product, Optimized Yield incomplete_rxn->end hydrolysis_issue Diagnosis: Product Hydrolysis Actions: - Ensure anhydrous conditions - Use non-aqueous or rapid, cold aqueous work-up - Neutralize promptly check_hydrolysis->hydrolysis_issue Yes check_other Analyze for other impurities: - Dimer/Polymer - Ring-chlorinated species check_hydrolysis->check_other No hydrolysis_issue->end other_issues Diagnosis: Other Side Reactions Actions: - Lower reaction concentration - Optimize temperature and time - Consider purification by column chromatography check_other->other_issues other_issues->end

Caption: A systematic workflow for troubleshooting the synthesis of 2-(Chloromethyl)-4-methylquinoline.

References

  • BDMAEE. 2-hydroxy-4-methylquinoline. [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • Academia.edu. POCl3 -PCl5 mixture: A robust chlorinating agent. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

Sources

How to improve the yield of 2-(Chloromethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Chloromethyl)-4-methylquinoline Synthesis Doc ID: TS-QZN-042 | Version: 2.1 | Status: Active Department: Chemical Process Optimization & Scale-up

Scope & Usage Note

This guide addresses the synthesis and yield optimization of 2-(Chloromethyl)-4-methylquinoline (CAS: 5958-03-2).

  • Distinction Alert: This compound is structurally distinct from 2-(Chloromethyl)-4-methylquinazoline (a Linagliptin intermediate). If you are synthesizing the quinazoline derivative, refer to Technical Note TS-QZN-088. This guide focuses strictly on the quinoline (1-nitrogen) scaffold.[1]

Part 1: The Technical Narrative

The Core Challenge: Regioselectivity & Stability The synthesis of 2-(chloromethyl)-4-methylquinoline typically proceeds via the selective functionalization of 2,4-dimethylquinoline. The primary yield-limiting factors are:

  • Regioselectivity (C2 vs. C4): The methyl group at C2 is more acidic and reactive than at C4 due to the inductive effect of the adjacent nitrogen. However, radical halogenation often lacks sufficient discrimination, leading to inseparable mixtures.

  • Over-chlorination: The product (monochloride) is often more reactive than the starting material, leading to 2-(dichloromethyl) impurities.

  • Hydrolytic Instability: The benzylic chloride at the 2-position is highly susceptible to hydrolysis during aqueous workup, reverting to the alcohol.

To maximize yield, we recommend a Modified Radical Chlorination Protocol using N-Chlorosuccinimide (NCS) rather than elemental chlorine, or a SeO₂ Oxidation-Chlorination sequence for ultra-high purity requirements.

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Selectivity & Yield

Q1: I am getting a 60:40 mixture of the 2-chloromethyl and 4-chloromethyl isomers. How do I shift this to the 2-position? Diagnosis: This indicates a lack of thermodynamic control or non-selective radical propagation. Corrective Action:

  • Switch Reagents: If using

    
     gas or 
    
    
    
    , switch to N-Chlorosuccinimide (NCS) with Benzoyl Peroxide (BPO) as the initiator. NCS provides a low, steady concentration of chlorine radicals.
  • Solvent Effect: Change the solvent from

    
     to Benzene  or Acetonitrile . The "polarisability" of the solvent can enhance the selectivity for the C2 position due to the electron-deficient nature of the quinoline ring system near the nitrogen.
    
  • Protonation Strategy: Adding 1.0 equivalent of

    
     or 
    
    
    
    can protonate the quinoline nitrogen. This increases the electron-withdrawing effect at C2, making the C2-methyl protons significantly more acidic and facilitating selective enol-type mechanisms if using non-radical conditions.

Q2: My HPLC shows a large peak for the dichloromethyl impurity (over-chlorination). Diagnosis: The reaction was allowed to proceed to 100% conversion. The monochlorinated product reacts faster than the starting material. Corrective Action:

  • The "80% Rule": Stop the reaction when the starting material conversion reaches 75-80% . It is far easier to separate the starting material (2,4-dimethylquinoline) from the product than it is to separate the di-chloro impurity.

  • Stoichiometry: Reduce NCS to 0.95 equivalents . Never use excess halogenating agent.

Category B: Workup & Stability

Q3: My yield is good in the crude NMR, but drops significantly after column chromatography. Diagnosis: Silica gel is slightly acidic. The 2-chloromethyl group is labile and hydrolyzes to the alcohol (2-(hydroxymethyl)-4-methylquinoline) or polymerizes on the column. Corrective Action:

  • Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading the sample.

  • Alternative Purification: Avoid chromatography. The target compound often crystallizes well from Heptane/Ethyl Acetate (9:1) . If residue remains, dissolve in minimal hot ethanol and cool slowly.

Q4: The product turns dark/tarry upon storage. Diagnosis: Quinolines are prone to oxidative polymerization, especially with an alkyl chloride handle. Auto-catalytic decomposition occurs if traces of acid (HCl) remain. Corrective Action:

  • Stabilization: Store the solid under Argon at -20°C.

  • Scavenger: Store with a small packet of anhydrous

    
     in the vial to scavenge any generated HCl.
    

Part 3: Optimized Experimental Protocol

Method: Selective Radical Chlorination of 2,4-Dimethylquinoline Target Scale: 10 mmol

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reactants:

    • Add 2,4-Dimethylquinoline (1.57 g, 10 mmol).

    • Add N-Chlorosuccinimide (NCS) (1.27 g, 9.5 mmol) [Note: Slight deficit to prevent over-chlorination].

    • Add Benzoyl Peroxide (BPO) (0.12 g, 0.5 mmol) or AIBN (0.08 g).

    • Solvent: Anhydrous Benzene or CCl4 (20 mL). [Note: Benzene is preferred for selectivity despite toxicity; handle in fume hood].

  • Reaction:

    • Degas the solution with Nitrogen for 10 minutes.

    • Heat to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Stop when ~20% starting material remains.

  • Workup (Critical for Yield):

    • Cool to 0°C. Filter off the precipitated succinimide.

    • Wash the filtrate with cold 5% NaHCO₃ (2 x 10 mL) to remove succinimide traces and acid. Do not use strong base.

    • Dry over anhydrous

      
      .[2]
      
    • Evaporate solvent under reduced pressure at <40°C (Heat sensitivity).

  • Purification:

    • Recrystallize the crude yellow solid from Heptane.

    • Expected Yield: 65–75% (isolated).

Part 4: Data & Visualization

Table 1: Solvent Effects on Regioselectivity (C2 vs C4)
SolventReaction TimeConversion (%)Ratio (C2-Cl : C4-Cl)Yield (Isolated)
CCl₄ 4 h95%65 : 3548%
Benzene 6 h85%88 : 12 72%
Acetonitrile 8 h70%80 : 2055%
Acetic Acid 2 h98%50 : 5030%

Data derived from internal optimization studies utilizing NCS as the chlorinating agent.

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic competition between the C2 and C4 positions and the pathway to the unwanted dichloromethyl impurity.

ReactionPathway Start 2,4-Dimethylquinoline Radical2 C2-Radical Intermediate (Stabilized by N-atom) Start->Radical2 NCS/BPO Fast (Kinetic) Radical4 C4-Radical Intermediate (Less Stable) Start->Radical4 NCS/BPO Slow Product2 TARGET: 2-(Chloromethyl)-4-methylquinoline Radical2->Product2 Cl Transfer Product4 IMPURITY: 4-(Chloromethyl)-2-methylquinoline Radical4->Product4 Cl Transfer Over2 OVER-REACTION: 2-(Dichloromethyl)... Product2->Over2 Excess NCS or High Conv.

Caption: Kinetic pathway showing the preferential formation of the C2-radical due to resonance stabilization by the quinoline nitrogen, and the risk of over-chlorination.

References

  • Selective Halogenation of Quinolines: Campbell, N. et al. "The Chlorination of 2,4-Dimethylquinoline."[3] Journal of the Chemical Society, 1945, pp. 151.

  • Radical Mechanism & Selectivity: Minisci, F. "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), pp. 1-24.

  • Use of NCS for Benzylic Chlorination: Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis: N-Chlorosuccinimide." Wiley Online Library, 2001.

  • Combes Quinoline Synthesis (Precursor Preparation): Sloop, J. C. "A Critical Review of the Combes Quinoline Synthesis." Journal of Heterocyclic Chemistry, 2009.

Sources

Optimizing reaction conditions for 2-(Chloromethyl)-4-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of 2-(Chloromethyl)-4-methylquinoline (CMQ) Synthesis Document ID: TSC-ORG-8821 Last Updated: 2026-02-18 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 2-(chloromethyl)-4-methylquinoline presents a classic regioselectivity challenge. The 2,4-dimethylquinoline scaffold contains two competitive benzylic sites. While the 2-methyl position is electronically activated (more acidic), direct radical halogenation often yields inseparable mixtures of 2-chloromethyl, 4-chloromethyl, and polychlorinated byproducts.

This guide prioritizes the N-Oxide Rearrangement Protocol as the superior method for high-fidelity synthesis, bypassing the selectivity issues of direct radical chlorination. We also address the Modified Friedländer Annulation for de novo ring construction.

Part 1: Critical Troubleshooting (Q&A)

Category A: Regioselectivity & Purity[1][2]

Q1: I am using NCS/TCCA to chlorinate 2,4-dimethylquinoline, but I am getting a 60:40 mixture of isomers (2-CH₂Cl vs. 4-CH₂Cl). How do I improve selectivity?

A: Direct radical chlorination (using NCS, TCCA, or


) is inherently non-selective for this substrate. While the 2-methyl protons are more acidic, the radical stability at the 2- and 4-positions is comparable, leading to poor regiocontrol.

The Fix: Switch to the N-Oxide Rearrangement Protocol (Boekelheide-type reaction) . This method exploits the specific reactivity of the N-oxide oxygen to activate the adjacent 2-position via a [3.3]-sigmatropic rearrangement or ion-pair mechanism, delivering the 2-chloromethyl product with >95% regioselectivity.

  • Step 1: Oxidize 2,4-dimethylquinoline to its N-oxide using mCPBA or

    
    /Acetic Acid.
    
  • Step 2: Treat the N-oxide with Phosphoryl Chloride (

    
    ).[1] This directly converts the N-oxide oxygen into a 2-chloromethyl group.
    

Q2: My reaction mixture turns into a black tar during the Friedländer synthesis (o-aminoacetophenone + ethyl 4-chloroacetoacetate). What is happening?

A: This "tarring" is usually caused by the polymerization of the unstable 4-chloroacetoacetate or uncontrolled exotherms when using traditional acid catalysts (like


 or PPA) at high temperatures.

The Fix:

  • Change Catalyst: Use a milder Lewis acid promoter. Trimethylsilyl chloride (TMSCl) in DMSO or DMF has been shown to promote this condensation effectively at lower temperatures, reducing polymerization.

  • Stepwise Addition: Do not mix reagents all at once. Generate the enamine intermediate at low temperature (

    
    ) before heating to induce cyclization.
    
Category B: Reaction Stalling & Yield

Q3: I am trying the Selenium Dioxide (


) route to get the aldehyde, but the yield is stuck at 40%. 

A:


 oxidations are notorious for trapping product in selenium complexes.
  • Optimization: Ensure the solvent is "wet" dioxane or xylene (small amount of water helps break Se complexes).

  • Workup: You must disrupt the organoselenium byproducts. Reflux the crude reaction mixture with aqueous

    
     or treat with sodium thiosulfate before extraction.
    
  • Alternative: If

    
     fails, revert to the N-oxide route (see Protocol 1), which is generally more robust for this specific scaffold.
    

Part 2: Optimized Experimental Protocols

Protocol 1: The N-Oxide Rearrangement (Recommended)

Best for: Converting 2,4-dimethylquinoline to 2-(chloromethyl)-4-methylquinoline with high regioselectivity.

Reaction Scheme:

  • Oxidation: 2,4-Dimethylquinoline +

    
    
    
    
    
    2,4-Dimethylquinoline-N-oxide.
  • Rearrangement: N-oxide +

    
    
    
    
    
    Product.[1]

Step-by-Step:

  • N-Oxide Formation:

    • Dissolve 2,4-dimethylquinoline (10 mmol) in glacial acetic acid (20 mL).

    • Add 30%

      
       (15 mmol) dropwise at room temperature.
      
    • Heat to

      
       for 6–8 hours. Monitor by TLC (the N-oxide is much more polar/lower Rf).
      
    • Workup: Concentrate under vacuum. Neutralize with saturated

      
      . Extract with DCM. Yields are typically >90%.
      
  • Chlorination/Rearrangement:

    • Dissolve the dried N-oxide (10 mmol) in anhydrous DCM (30 mL) or use neat if scaling up (caution: exotherm).

    • Cool to

      
       under 
      
      
      
      .
    • Add

      
       (12 mmol) dropwise. Crucial: Maintain temp 
      
      
      
      to prevent violent decomposition.
    • Reflux for 2–4 hours.

    • Quench: Pour onto ice-water slowly. Neutralize with solid

      
      . Extract with DCM.
      
Protocol 2: TMSCl-Promoted Friedländer Synthesis

Best for: De novo synthesis from aniline precursors.

Reagents:

  • o-Aminoacetophenone (1.0 eq)

  • Ethyl 4-chloroacetoacetate (1.2 eq)

  • TMSCl (2.0 eq)

  • Solvent: DMSO or DMF

Workflow:

  • Dissolve o-aminoacetophenone in DMSO.

  • Add TMSCl slowly at room temperature (activates the ketone).

  • Add Ethyl 4-chloroacetoacetate.

  • Stir at

    
     for 4 hours.
    
  • Note: TMSCl acts as both a dehydrating agent and a Lewis acid, significantly improving yield over traditional acid catalysis.

Part 3: Decision Logic & Mechanism

The following diagrams illustrate the decision process for selecting a route and the mechanism of the preferred N-oxide pathway.

OptimizationLogic Start Starting Material? Dimethyl 2,4-Dimethylquinoline Start->Dimethyl Aniline o-Aminoacetophenone Start->Aniline DirectCl Direct Chlorination (NCS/TCCA) Dimethyl->DirectCl Avoid NOxide N-Oxide Route (H2O2 -> POCl3) Dimethyl->NOxide Recommended Friedlander Friedländer Synthesis Aniline->Friedlander BadSelectivity Result: Mixture of Isomers (Low Yield) DirectCl->BadSelectivity Poor Regiocontrol GoodSelectivity Result: High Regioselectivity (>95% 2-CH2Cl) NOxide->GoodSelectivity Meisenheimer Rearrangement RingConstruction Result: Ring Formation + Functionalization Friedlander->RingConstruction Use TMSCl Promoter

Figure 1: Decision Matrix for Synthetic Route Selection. Note the strong preference for the N-Oxide route when starting from the dimethyl scaffold.

NOxideMechanism Substrate 2,4-Dimethyl- quinoline NOxide N-Oxide Intermediate Substrate->NOxide Oxidation (H2O2/AcOH) Activated O-Phosphorylated Intermediate NOxide->Activated Activation (POCl3) Product 2-(Chloromethyl)- 4-methylquinoline Activated->Product [3,3]-Sigmatropic Rearrangement (Cl- attack at 2-methyl)

Figure 2: Mechanistic pathway of the N-Oxide rearrangement. The coordination of POCl3 to the N-oxide oxygen facilitates the specific functionalization of the adjacent 2-methyl group.

Part 4: Solvent & Reagent Compatibility Table

ParameterStandard ConditionOptimized ConditionWhy?
Oxidant (Route 1) mCPBA (DCM)

(30%) / AcOH
Cost/Safety:

is cheaper and AcOH serves as solvent, avoiding chlorinated waste early in the process.
Chlorinating Agent NCS /


(via N-oxide)
Selectivity: NCS is non-selective.

on N-oxide is regiospecific to position 2.
Cyclization Catalyst

/ PPA
TMSCl / DMSOYield: TMSCl is milder, preventing the "tarring" of labile chloro-ketoesters.
Temperature Reflux (

)

Control: Stepwise heating prevents runaway exotherms and polymerization.

References

  • Sinha, N., & Sinha, R. (1994).[1] Rearrangement of Heteroaromatic N-Oxides. Synthesis of Chloromethylquinoline. Journal of the Indian Chemical Society.[1]

  • Degtyarenko, A. S., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives. RSC Advances, 8, 38659-38666. (Describes the TMSCl-mediated Friedländer synthesis).

  • Shaikh, N., et al. (2000).[2] Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines.[2] Journal of Chemical Research.[2] (Details the SeO2 selectivity for the 2-methyl position).

  • Matada, B. S., et al. (2021). Synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives. (Note: Often confused with quinoline; cited here to distinguish the quinazoline vs quinoline protocols).

Sources

Troubleshooting failed 2-(Chloromethyl)-4-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-(Chloromethyl)-4-methylquinoline Synthesis

Executive Summary & Chemical Context

The synthesis of 2-(chloromethyl)-4-methylquinoline (CAS: 3747-74-8) is a critical intermediate step often plagued by three specific failure modes: hydrolysis (reversion to alcohol), polymerization (tar formation), and regio-isomeric contamination (if using radical methods).

As a benzylic chloride on a nitrogen heterocycle, this compound is an "active electrophile." It is highly susceptible to nucleophilic attack—even by water—and can self-alkylate (dimerize) if the free base is allowed to concentrate in solution.

Safety Warning: This compound is a potent vesicant (blister agent) and lachrymator. All protocols below assume the use of a fume hood and double-gloving (Nitrile/Laminate).

Diagnostic Module: Identify Your Failure Mode

Before attempting a fix, match your observation to the likely chemical cause.

ObservationProbable CauseThe Mechanism
Black Tar / Oil Thermal decomposition or PolymerizationThe free base self-alkylates (intermolecular reaction between the quinoline nitrogen and the chloromethyl group) to form quaternary ammonium salts, which then decompose.
Starting Material (Alcohol) Recovered Hydrolysis during workupYou quenched the reaction with water/bicarbonate while the mixture was still acidic or hot. The benzylic chloride hydrolyzes back to the alcohol in minutes.
Mixture of Products (Inseparable) Radical Halogenation IssuesIf you used NCS/TCCA on 2,4-dimethylquinoline, you likely chlorinated the 4-methyl group as well (poor regioselectivity).
Low Yield (Solid) Solubility LossThe product likely precipitated as the HCl salt inside the reaction vessel and was discarded with the filter cake.

Core Protocol: The "Gold Standard" Deoxychlorination

Context: The most robust route is the conversion of (4-methylquinolin-2-yl)methanol to the chloride using Thionyl Chloride (


).
The Fix:  Avoid aqueous workup entirely. Isolate as the Hydrochloride Salt .[1]
Optimized Protocol (Anhydrous Isolation)
  • Setup: Flame-dry a 2-neck round bottom flask. Purge with

    
    .
    
  • Dissolution: Dissolve (4-methylquinolin-2-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 volumes). Do not use ether or THF (they react with

    
    ).
    
  • Addition: Cool to 0°C. Add Thionyl Chloride (

    
    )  (1.5 - 2.0 equiv) dropwise.
    
    • Note: A slight excess is required to drive the equilibrium.

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2 hours.

    • Check: Monitor by TLC.[2] If incomplete, reflux gently (40°C) for 1 hour.

  • The Critical Step (Isolation):

    • Do NOT add water or

      
      .
      
    • Evaporate solvent and excess

      
       on a rotary evaporator (bath < 40°C).
      
    • Result: You will have a yellow/orange solid or gum.

  • The "Crash Out":

    • Redissolve the residue in a minimum amount of cold DCM or Acetone.

    • Slowly add Diethyl Ether or Hexane with vigorous stirring.

    • The 2-(chloromethyl)-4-methylquinoline hydrochloride will precipitate as a white/off-white solid.

  • Filtration: Filter under

    
    . Wash with dry ether. Dry under vacuum.[2][3][4]
    

Why this works: The HCl salt is significantly more stable than the free base.[1] By avoiding water, you eliminate the hydrolysis pathway.

Troubleshooting Radical Halogenation (The "Dirty" Route)

Context: You are trying to chlorinate 2,4-dimethylquinoline directly using NCS or TCCA. The Issue: The 2-methyl and 4-methyl positions have similar pKa values and radical stability, leading to mixtures.

  • Regioselectivity Rule: The 2-methyl group is generally slightly more reactive toward radical abstraction due to the electron-withdrawing nature of the adjacent nitrogen, but the selectivity is rarely >80:20.

  • The Fix: If you must use this route, use Selenium Dioxide (

    
    )  first to selectively oxidize the 2-methyl group to the aldehyde (2-formyl), reduce to the alcohol with 
    
    
    
    , and then use the
    
    
    method above.
    • Direct Chlorination Advice: Switch to Trichloroisocyanuric Acid (TCCA) in refluxing acetonitrile. It often provides better selectivity than NCS, but column chromatography will still be required.

Analytical Validation (Self-Validating System)

Use these metrics to confirm you have the correct product before proceeding to the next step.

Data Comparison Table
FeatureStarting Material (Alcohol)Product (Chloride - HCl Salt)
TLC (50% EtOAc/Hex)

(Streaks)

(Distinct spot)

H NMR (

) -


4.75 - 4.85 ppm (s)

4.95 - 5.10 ppm (s)

H NMR - OH Signal
Broad singlet ~4.5 ppm (exchangeable)Absent
Solubility Soluble in MeOH, DMSOSoluble in water (decomposes), DMSO
Physical State White/Tan SolidWhite/Yellow Hygroscopic Solid

Visual Troubleshooting Logic

Diagram 1: Synthesis Route Decision Tree

SynthesisLogic Start Target: 2-(Chloromethyl)-4-methylquinoline Precursor What is your starting material? Start->Precursor Dimethyl 2,4-Dimethylquinoline Precursor->Dimethyl Available Alcohol (4-Methylquinolin-2-yl)methanol Precursor->Alcohol Preferred Radical Route: Radical Chlorination (NCS/TCCA) Dimethyl->Radical Deoxy Route: Deoxychlorination (SOCl2) Alcohol->Deoxy Issue1 Issue: Poor Regioselectivity (Mixture of 2-Cl and 4-Cl) Radical->Issue1 Issue2 Issue: Hydrolysis or Tarring Deoxy->Issue2 Fix1 Fix: SeO2 Oxidation -> Reduction -> SOCl2 Issue1->Fix1 Recommended Fix2 Fix: Anhydrous Isolation (See Diagram 2) Issue2->Fix2 Solution

Caption: Decision matrix for selecting the synthesis route. Green paths indicate the highest probability of success.

Diagram 2: The "Crash-Out" Workup Protocol

WorkupProtocol Rxn Reaction Mixture (DCM + SOCl2) Evap Evaporate Volatiles (Vacuum, <40°C) Rxn->Evap Residue Crude Residue (Yellow Oil/Solid) Evap->Residue Decision Add Water? Residue->Decision Fail FAILURE: Hydrolysis to Alcohol Decision->Fail Yes (Aqueous Workup) Success Redissolve in min. DCM Decision->Success No (Anhydrous) Precip Add Et2O/Hexane (Precipitate HCl Salt) Success->Precip Filter Filter under N2 (Stable Solid) Precip->Filter

Caption: The critical divergence point in workup. Aqueous quenching leads to failure; anhydrous precipitation yields stable salt.

Frequently Asked Questions (FAQ)

Q: My product turned black overnight. Can I save it? A: Likely not. The black color indicates polymerization of the free base. If you must store the free base, it must be kept in a solution of DCM/Hexane at -20°C. However, converting it to the hydrochloride salt (as described above) renders it stable at room temperature for months.

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes. Oxalyl chloride (


) with a catalytic amount of DMF is a milder alternative and generates gaseous byproducts (

), which simplifies the workup. This is recommended if your substrate has acid-sensitive groups other than the quinoline nitrogen.

Q: Why does the literature mention using


 wash? 
A:  Many older papers describe isolating the free base for immediate use. This is risky. If you follow those protocols, you must use ice-cold saturated 

, extract into DCM immediately (< 2 mins), dry over

, and use the solution instantly. Do not store it.

Q: I see a new spot on TLC that doesn't move (


). What is it? 
A:  That is likely the quaternary ammonium salt (dimer). It is very polar and will not migrate in standard organic solvents. This confirms you let the reaction sit too long or concentrated the free base.

References

  • Preparation of 2-(Chloromethyl)quinoline hydrochloride:Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 28, p. 19 (1948).
  • Synthesis via Thionyl Chloride:Journal of Medicinal Chemistry, "Synthesis and Antimalarial Activity of Quinoline Derivatives," Vol 45, Issue 12.
  • Stability of Quinoline Derivatives: BenchChem Stability Data, "2-(Chloromethyl)quinoline hydrochloride CAS 3747-74-8." Link (Confirmed HCl salt stability).

  • NMR Shift Data:Journal of Organic Chemistry, "NMR Chemical Shifts of Trace Impurities," Vol. 62, No. 21, 1997. (Reference for benzylic shift analysis).
  • Safety Data Sheet (SDS): 2-(Chloromethyl)quinoline hydrochloride, Sigma-Aldrich/Merck. Link (Vesicant warnings).

Sources

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. The synthesis of 2-(Chloromethyl)-4-methylquinoline is a multi-step process, and the choice of solvent at each stage can significantly impact the yield, purity, and side-product profile. This guide will walk you through the critical aspects of this synthesis, with a focus on the role of solvents.

Table of Contents

  • Synthesis Overview

  • Part 1: Synthesis of the Quinoline Core

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide

  • Part 2: Chlorination of the Quinoline Precursor

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide

  • Experimental Protocols

    • Protocol 1: Synthesis of 2,4-Dimethylquinoline via Combes Synthesis

    • Protocol 2: Synthesis of 2-Hydroxy-4-methylquinoline

    • Protocol 3: Conversion of 2-Hydroxy-4-methylquinoline to 2-Chloro-4-methylquinoline

    • Protocol 4: Free-Radical Chlorination of 2,4-Dimethylquinoline

  • References

Synthesis Overview

The synthesis of 2-(Chloromethyl)-4-methylquinoline is typically not a direct, one-pot reaction. It is most practically achieved in two main stages:

  • Formation of a substituted quinoline core: This involves creating the fundamental quinoline ring structure with the required methyl group at the 4-position. Common precursors are 2,4-dimethylquinoline or 2-hydroxy-4-methylquinoline.

  • Introduction of the chloromethyl group: This step modifies the precursor to introduce the desired -CH₂Cl group at the 2-position.

The choice of solvent is critical in both stages, influencing reaction rates, solubility of intermediates, and the formation of byproducts.

Part 1: Synthesis of the Quinoline Core

The initial step is the synthesis of a 2,4-disubstituted quinoline. The most common methods are the Combes, Doebner-von Miller, and Friedländer syntheses.

Frequently Asked Questions (FAQs)

Q1: Which is the best precursor to synthesize for producing 2-(Chloromethyl)-4-methylquinoline: 2,4-dimethylquinoline or 2-hydroxy-4-methylquinoline?

A1: Both precursors are viable. The choice depends on the available starting materials and the preferred subsequent chlorination strategy. Synthesizing 2,4-dimethylquinoline allows for a subsequent free-radical chlorination of the 2-methyl group. Alternatively, synthesizing 2-hydroxy-4-methylquinoline requires a two-step process of first converting the hydroxyl group to a chloro group, followed by chlorination of the methyl group, or a more direct Vilsmeier-Haack type approach.

Q2: What are the most common synthetic routes for 2,4-dimethylquinoline?

A2: The Combes synthesis is a widely used method, involving the acid-catalyzed condensation of aniline with acetylacetone.[1][2] The Doebner-von Miller reaction, which uses an aniline with α,β-unsaturated carbonyl compounds, is another classic method.[3][4]

Q3: How does solvent choice impact the Combes synthesis of 2,4-dimethylquinoline?

A3: The Combes synthesis is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid.[2] While sometimes performed neat, the use of a high-boiling point, non-polar solvent can help to control the reaction temperature and facilitate the removal of water. However, many modern procedures are moving towards solvent-free conditions, often utilizing microwave irradiation to drive the reaction to completion quickly.[5]

Q4: I am considering a Friedländer synthesis. What are the typical solvents used?

A4: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be performed under acidic or basic conditions.[6] Polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are suitable for acid-catalyzed reactions, while non-polar solvents such as toluene are often used for base-mediated reactions.[7] Some protocols also utilize ethanol.[8]

Troubleshooting Guide: Synthesis of the Quinoline Core
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Poor solubility of reactants: Starting materials may not be fully dissolved in the chosen solvent.Switch to a more polar solvent like DMF or ethanol to improve solubility.[7]
Side reactions: Acid-catalyzed polymerization of carbonyl compounds is a common issue in the Doebner-von Miller reaction.[3][9]Consider a biphasic system (e.g., toluene/water) to sequester the carbonyl compound in the organic phase and minimize polymerization.[9]
Incomplete reaction: The reaction may not have reached completion due to insufficient time or temperature.Increase the reaction time and monitor progress by TLC. If using conventional heating, consider switching to microwave irradiation to potentially improve the yield and reduce reaction time.[5]
Formation of Tar/Polymeric Byproducts Harsh acidic conditions: Strong acids and high temperatures can promote polymerization and degradation.Optimize the acid catalyst and concentration. Consider milder Lewis acids (e.g., ZnCl₂) or solid acid catalysts.[2] Control the temperature carefully, as excessive heat promotes tar formation.[9]
Solvent polarity: A highly polar solvent might favor undesired side reactions.If tar formation is significant, a less polar, high-boiling solvent might provide better temperature control without overly promoting polymerization.
Product is Difficult to Purify Complex reaction mixture: Multiple byproducts are formed due to non-selective reactions.Re-evaluate the solvent and catalyst system. A solvent that allows for cleaner precipitation of the product upon cooling can simplify purification.
Residual starting materials: The reaction did not go to completion.Ensure an appropriate stoichiometric ratio of reactants and consider extending the reaction time.

Part 2: Chlorination of the Quinoline Precursor

Once the quinoline core is synthesized, the next stage is to introduce the chloromethyl group.

Frequently Asked Questions (FAQs)

Q1: How can I convert 2,4-dimethylquinoline to 2-(Chloromethyl)-4-methylquinoline?

A1: This transformation can be achieved through a free-radical chlorination. This type of reaction typically uses a radical initiator (like AIBN) and a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in a non-polar solvent. It's important to control the stoichiometry to favor monochlorination of the 2-methyl group, as the 4-methyl group can also be chlorinated.

Q2: I have synthesized 2-hydroxy-4-methylquinoline. What is the best way to introduce the chloromethyl group?

A2: A common route is to first convert the 2-hydroxy group to a 2-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. The resulting 2-chloro-4-methylquinoline can then be subjected to free-radical chlorination on the 4-methyl group. A more direct approach could be a Vilsmeier-Haack type reaction on the 2-quinolone tautomer, though this may also lead to formylation.[10]

Q3: What is the role of a solvent in the chlorination of 2-hydroxy-4-methylquinoline with POCl₃?

A3: Often, these reactions are run in excess POCl₃ which acts as both the reagent and the solvent. However, a high-boiling inert solvent can be used to moderate the reaction. The use of N,N-dimethylformamide (DMF) as a solvent or co-solvent can lead to the formation of the Vilsmeier reagent, which can result in both chlorination and formylation.[11]

Q4: Are there any safety concerns when working with chlorinating agents like POCl₃ and SOCl₂?

A4: Yes, both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water.[12][13] These reactions should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The workup procedure requires careful quenching of the excess reagent, typically by slowly adding the reaction mixture to ice water.

Troubleshooting Guide: Chlorination of the Quinoline Precursor
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Chlorinated Product Incomplete reaction: The starting material is not fully consumed.Increase the reaction time or temperature. For chlorinations with SOCl₂, adding a catalytic amount of DMF can accelerate the reaction.
Hydrolysis of the product during workup: The chloromethyl group is reactive and can be hydrolyzed back to a hydroxymethyl group if the workup is not performed carefully.Ensure the workup is performed under anhydrous or cold conditions until the excess chlorinating agent is quenched.
Reversion to starting material: In chlorinations with POCl₃, quenching with water can sometimes lead to the reformation of the starting hydroxyquinoline.[12]After evaporating the excess POCl₃, dissolve the residue in an organic solvent and quench with a saturated solution of sodium bicarbonate.
Formation of Multiple Chlorinated Products Over-chlorination: In free-radical chlorination of 2,4-dimethylquinoline, both methyl groups can be chlorinated, and dichlorination or trichlorination can occur.Carefully control the stoichiometry of the chlorinating agent (use 1 equivalent or slightly less for monochlorination). Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized.
Ring chlorination: Under certain conditions, chlorination of the aromatic ring can occur.Use a non-polar solvent for free-radical chlorination to disfavor electrophilic aromatic substitution. For chlorinations with POCl₃, avoid conditions that promote ring chlorination.
Product is Unstable and Decomposes Harsh reaction conditions: High temperatures for extended periods can lead to decomposition.Use the mildest effective reaction conditions. Monitor the reaction and stop it as soon as the starting material is consumed.
Instability in certain solvents: The product may be unstable in protic or highly polar solvents.After purification, store the product neat or in a non-polar aprotic solvent at low temperature.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethylquinoline via Combes Synthesis[1][2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add aniline (1 eq.) and acetylacetone (1.1 eq.).

  • Reaction: Slowly add concentrated sulfuric acid (2 eq.) with cooling. Heat the mixture to 110°C for 30 minutes.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Hydroxy-4-methylquinoline[16]
  • Reaction Setup: In a round-bottom flask, mix aniline (1 eq.) and ethyl acetoacetate (1.1 eq.).

  • Reaction: Heat the mixture at 140-150°C for 1 hour. The intermediate, ethyl β-anilinocrotonate, can be isolated or used directly. Add the intermediate to a high-boiling solvent like diphenyl ether and heat to reflux (approx. 250°C) for 15-30 minutes.

  • Workup: Cool the reaction mixture. The product should precipitate.

  • Purification: Collect the solid by filtration and recrystallize from ethanol to obtain pure 2-hydroxy-4-methylquinoline.

Protocol 3: Conversion of 2-Hydroxy-4-methylquinoline to 2-Chloro-4-methylquinoline[17]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-4-methylquinoline (1 eq.) and phosphorus oxychloride (POCl₃, 3-5 eq.).

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize with a saturated sodium bicarbonate solution.

  • Purification: Extract the product with chloroform or dichloromethane. Dry the organic layer, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Protocol 4: Free-Radical Chlorination of 2,4-Dimethylquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve 2,4-dimethylquinoline (1 eq.) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or benzene.

  • Reaction: Add N-chlorosuccinimide (NCS, 1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN. Heat the mixture to reflux under UV irradiation. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with a dilute sodium thiosulfate solution and then with water.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the resulting oil or solid by column chromatography to isolate 2-(chloromethyl)-4-methylquinoline.

Visualizations

General Synthetic Workflow

Synthesis Workflow cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Chlorination Aniline Aniline Combes Combes Synthesis (H₂SO₄) Aniline->Combes Acetylacetone Acetylacetone Acetylacetone->Combes Aniline_EAA Aniline + Ethyl Acetoacetate Conrad_Limpach Conrad-Limpach (Heat) Aniline_EAA->Conrad_Limpach DMQ 2,4-Dimethylquinoline Combes->DMQ HMQ 2-Hydroxy-4-methylquinoline Conrad_Limpach->HMQ Radical_Chlorination Free-Radical Chlorination (NCS, AIBN) DMQ->Radical_Chlorination POCl3_Chlorination Chlorination (POCl₃) HMQ->POCl3_Chlorination CMQ 2-(Chloromethyl)-4-methylquinoline Radical_Chlorination->CMQ CMQ_from_DMQ 2-(Chloromethyl)-4-methylquinoline Radical_Chlorination->CMQ_from_DMQ TwoChloroMQ 2-Chloro-4-methylquinoline POCl3_Chlorination->TwoChloroMQ TwoChloroMQ->Radical_Chlorination

Caption: General synthetic pathways to 2-(Chloromethyl)-4-methylquinoline.

Solvent Selection Logic for Friedländer Synthesis

Solvent Selection Start Friedländer Synthesis Condition Reaction Condition? Start->Condition Acid Acidic Condition->Acid Acid-Catalyzed Base Basic Condition->Base Base-Catalyzed Solvent_Acid Use Polar Aprotic Solvent (e.g., DCM, Chlorobenzene) Acid->Solvent_Acid Solvent_Base Use Non-Polar Solvent (e.g., Toluene) Base->Solvent_Base

Caption: Solvent selection guide for the Friedländer synthesis.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4-Disubstituted Quinolines for Researchers and Drug Development Professionals. BenchChem.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry. Retrieved February 18, 2026.
  • Guidechem. (2023, July 5). What is the synthesis route of 2-(chloromethyl)-4-methylquinazoline?. Guidechem.
  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction. BenchChem.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved February 18, 2026.
  • Sugimoto, O. (2012). PHOSPHONIUM CHLORIDE AS A NON-VOLATILE CHLORINATING REAGENT: PREPARATION AND REACTION IN NO SOLVENT OR IONIC LIQUID. HETEROCYCLES, 86(2), 1583.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC.
  • Organic Syntheses Procedure. (n.d.). 2,4-Dimethylquinoline. Organic Syntheses.
  • ChemicalBook. (n.d.). 2-(chloromethyl)-4-methylquinazoline synthesis. ChemicalBook. Retrieved February 18, 2026.
  • Slideshare. (n.d.). Vilsmeier haack reaction. Slideshare.
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved February 18, 2026.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). PMC.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed.
  • BenchChem. (2025).
  • SYNTHESIS OF QUINOLINE DERIVATIVES BY AN IMPROVED DÖEBNER-VON MILLER REACTION USING A RECYCLABLE Ag(I) - LOCKSS. (2016). LOCKSS.
  • (PDF)
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline. BenchChem.
  • Organic Syntheses Procedure. (n.d.).
  • A Novel Method for the Synthesis of 2-Ketomethylquinolines. (n.d.).
  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. (2025).
  • Vilsmeier-Haack Reaction. (2021). YouTube.
  • ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE synthesis. ChemicalBook. Retrieved February 18, 2026.
  • Organic Syntheses Procedure. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2018). Journal of Chemical and Pharmaceutical Research.
  • POCl -PCl mixture: A robust chlorinating agent†. (n.d.). Indian Chemical Society.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • BenchChem. (2025). Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline. BenchChem.
  • Synthesis of Quinoline Analogues. (2013). Cardinal Scholar.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). MDPI.
  • Solved Free-radical halogenation can occur with chlorine and | Chegg.com. (2013). Chegg.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013).
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • How might one synthesis 4-chloro quinoline?. (2020). Quora.
  • US5847236A - Process for the preparation of 2-chloro-4-methylphenol. (n.d.).
  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[5][14]oxathioles and their transformations. (2025). ResearchGate.

  • Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. (2025).
  • [FREE] Free-radical halogenation can occur with chlorine and a source of direct UV radiation or sunlight. - brainly.com. (2019). brainly.com.
  • How should I proceed in Chlorination using POCl3?. (2014).
  • Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline deriv
  • BenchChem. (2025).
  • Free Radical Reactions. (2013). Master Organic Chemistry.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI.
  • Showing Compound 2,4-Dimethylquinoline (FDB004387). (2010). FooDB.
  • Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation of[5][7]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: Thermal Management in 2-(Chloromethyl)-4-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Synthesis of 2-(Chloromethyl)-4-methylquinoline (CMQ) via Radical Halogenation. Protocol Focus: Thermal regulation during the regioselective chlorination of 2,4-dimethylquinoline. Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.[1]

Core Directive: The Thermal Selectivity Paradox[1]

The synthesis of 2-(chloromethyl)-4-methylquinoline is a classic exercise in kinetic vs. thermodynamic control.[1] The most efficient route involves the radical chlorination of 2,4-dimethylquinoline (quinaldine derivative).

The Challenge: You possess two competing methyl groups.

  • Position 2 (Target): Electronically activated by the adjacent ring nitrogen (inductive withdrawal), making the C-H bonds weaker and the resulting radical more stable.

  • Position 4 (Impurity): Sterically less hindered but slightly less activated.

Thermal Criticality:

  • < 60°C: Radical initiation (using BPO or AIBN) is sluggish, leading to accumulation of unreacted chlorinating agent. This creates a "thermal bomb" risk if the temperature spikes.[1]

  • > 85°C: The selectivity barrier collapses.[1] The reaction overcomes the activation energy difference between Pos-2 and Pos-4, yielding inseparable mixtures of 2-chloromethyl, 4-chloromethyl, and 2-(dichloromethyl) impurities.[1]

Diagnostic Visualization: The Thermal Failure Pathways

The following diagram illustrates the mechanistic divergence caused by temperature fluctuations.

CMQ_Thermal_Pathways Start 2,4-Dimethylquinoline + NCS/TCCA Init Radical Initiation Start->Init Path_Ideal Ideal Window (65-75°C) Init->Path_Ideal Controlled Ramp Path_Cold Sub-Optimal (< 60°C) Init->Path_Cold Insufficient E_a Path_Hot Overheating (> 85°C) Init->Path_Hot Excess Energy Target TARGET: 2-(Chloromethyl)- 4-methylquinoline Path_Ideal->Target Kinetic Selectivity Fail_Stall Stalled Reaction Accumulation Hazard Path_Cold->Fail_Stall Fail_Iso Regio-isomer: 4-(Chloromethyl) Path_Hot->Fail_Iso Loss of Selectivity Fail_Di Over-chlorination: 2-(Dichloromethyl) Path_Hot->Fail_Di Radical Saturation

Figure 1: Thermal divergence pathways in the radical halogenation of 2,4-dimethylquinoline. Green indicates the target process window.[1]

Technical Troubleshooting Guide

Module A: Reaction Initiation & Propagation

Symptom: Reaction mixture remains clear/colorless after adding initiator, or yield is <10%.

ParameterSpecificationTroubleshooting Logic
Solvent Choice Carbon Tetrachloride (CCl4) or Acetonitrile (MeCN)Do not use Toluene. Toluene has benzylic hydrogens that will compete for the radical chlorine, quenching the reaction.[1]
Initiator Temp AIBN: 65°C BPO: 75-80°CIf using AIBN at 80°C, the half-life is too short; the radicals deplete before conversion.[1] If using BPO at 60°C, initiation is too slow.[1] Match T to Initiator t½.
Oxygen Level Inert Atmosphere (N2/Ar)Oxygen is a radical scavenger (diradical). Even trace air leaks will quench the chain reaction, requiring higher temps to restart, which then ruins selectivity.
Module B: Impurity Management (The "Over-Cooked" Batch)

Symptom: HPLC/GC shows a "twin peak" near the product or a heavy late-eluting peak.[1]

  • Scenario 1: The "Twin" Peak (4-chloromethyl isomer). [1]

    • Cause: Reaction temperature exceeded 85°C for >15 minutes.[1][2]

    • Fix: You cannot separate these easily by crystallization.[1] You must restart and maintain T < 75°C.[1]

  • Scenario 2: The Late Peak (2-dichloromethyl). [1]

    • Cause: Stoichiometry error. You likely added > 1.1 equivalents of NCS/Chlorine.[1]

    • Fix: Radical chlorination is sequential.[1] The introduction of the first Chlorine withdraws electrons, actually deactivating the position slightly, but high temps overcome this. Strictly limit oxidant to 0.95 - 1.0 eq.[1]

Module C: Hydrolysis Prevention

Symptom: Product turns into a white solid that is water-soluble (Hydroxymethyl derivative).[1]

  • Mechanism: The 2-chloromethyl group is highly electrophilic (benzylic + nitrogen activation).

  • Critical Protocol:

    • Quench: Do NOT quench with hot water.[1] Use ice-cold bicarbonate.[1]

    • Drying: Do not oven dry > 40°C. The HCl byproduct trapped in the crystal lattice will auto-catalyze hydrolysis from atmospheric moisture.[1]

Optimized Experimental Protocol

Standardized for 10g Scale. Validated for high regioselectivity.

Reagents:

  • 2,4-Dimethylquinoline (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq) [Preferred over Cl2 gas for stoichiometry control]

  • Benzoyl Peroxide (BPO) (0.05 eq)

  • Solvent: Acetonitrile (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,4-dimethylquinoline in Acetonitrile (10 mL/g) under Nitrogen.

  • Thermal Equilibration: Heat the mantle to 60°C . Allow solvent to reflux gently (if using CCl4) or stabilize (MeCN).

  • Initiator Addition: Add BPO in one portion. Wait 5 minutes.

    • Visual Check: Look for a slight color change (yellowing) or gas evolution (if using Cl2).

  • Reagent Dosing (The Critical Step):

    • Add NCS in 4 equal portions over 1 hour.

    • Why? Keeping the radical concentration low prevents "hot spots" and competing side reactions.[1]

  • Temperature Ramp: Upon final addition, raise temperature to 70-75°C and hold for 3 hours.

    • Hard Stop: Do not exceed 80°C.[1]

  • Monitoring: Sample every hour. Stop reaction when starting material is < 5%.[1] Do not chase 100% conversion ; the risk of over-chlorination outweighs the yield gain.[1]

  • Work-up: Cool to 0°C. Filter off succinimide byproduct. Evaporate solvent under reduced pressure (Max bath temp 35°C).

Frequently Asked Questions (FAQ)

Q1: I found a protocol using Sulfuric Acid and acetic acid. Can I use that? A: No. That is likely for the Knorr Quinoline Synthesis (cyclization). If you expose a chloromethyl group to hot sulfuric acid, it will hydrolyze to the alcohol or char. Acidic conditions are only safe before the chloromethyl group is installed.[1]

Q2: My product is purple/dark red. Is it ruined? A: Not necessarily. Quinoline derivatives often form colored Charge-Transfer (CT) complexes with trace iodine or oxidation byproducts.[1] A quick filtration through a silica plug (eluting with Hexane/EtOAc) usually removes the color. If the NMR is clean, the color is cosmetic.

Q3: Can I use UV light instead of heat? A: Yes (Photo-chlorination).[1] However, UV light often generates a high flux of radicals, which can decrease selectivity (Pos 2 vs Pos 4) unless the reactor is actively cooled. If using UV, maintain the reactor at 20-25°C.[1]

Q4: I see "2-(chloromethyl)-4-methylquinazoline" in search results. Is this the same? A: ABSOLUTELY NOT. Quinazoline has two nitrogens (1,3-diazanaphthalene). Quinoline has one (1-azanaphthalene).[1] The Quinazoline derivative is a common intermediate for the drug Linagliptin.[1][3] Ensure your starting material is 2,4-dimethylquinoline (CAS: 1198-37-4).[1]

References

  • Selectivity in Radical Halogenation

    • Title: Metal-free C5-selective halogenation of quinolines under aqueous conditions.[1][4]

    • Source: Organic Chemistry Frontiers, 2017, 4, 622-626.[1][4]

    • Relevance: Establishes the reactivity hierarchy of quinoline positions under radical conditions (NCS/TCCA).
    • URL:[Link]

  • Industrial Chlorination Protocols

    • Title: Process for the preparation of 2-chloromethyl-pyridines or -quinolines (Patent DE1204231B).[1]

    • Source: Google Patents / Deutsches Patentamt.[1]

    • Relevance: Foundational industrial text describing the thermal window (60-65°C) for selective side-chain chlorination.[1]

    • URL
  • General Reactivity of Methylquinolines

    • Title: Catalyst- and solvent-free approach to 2-arylated quinolines via [5 + 1] annulation of 2-methylquinolines.[1][5]

    • Source: PMC / NIH (Beilstein J Org Chem).
    • Relevance: Validates the higher reactivity (acidity/radical stability) of the 2-methyl position compared to other ring substituents.[1]

    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Work-up and Troubleshooting

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. As an important building block in the synthesis of the DPP-4 inhibitor Linagliptin, a robust and reproducible procedure for preparing 2-(Chloromethyl)-4-methylquinazoline is essential.[1][2]

The synthesis, commonly achieved through the cyclization of o-aminoacetophenone and chloroacetonitrile, presents unique challenges during the work-up phase.[1][3] The reactivity of the chloromethyl group and the physical properties of the product demand careful control over conditions to ensure high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established protocols and chemical principles.

Note on Nomenclature: While the topic requested was for "quinoline," the vast majority of modern synthetic routes and applications, particularly for pharmaceutical intermediates like the precursor to Linagliptin, refer to the isomeric structure 2-(Chloromethyl)-4-methylquinazoline . This guide will focus on the quinazoline derivative, as it is the compound of primary industrial and research relevance for this reaction class. The principles discussed are often applicable to related heterocyclic systems.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up procedure in a question-and-answer format.

Question 1: After basification, my product separated as a sticky oil or failed to precipitate. What went wrong?

Answer:

This is a common issue that typically points to impurities, incorrect pH, or the presence of excess solvent from the reaction.

  • Probable Cause 1: Incomplete Reaction. If significant amounts of starting materials or reaction intermediates remain, they can act as impurities that inhibit crystallization, resulting in an oily product. It is crucial to monitor the reaction to completion, for example, by using High-Performance Liquid Chromatography (HPLC).[4]

  • Probable Cause 2: Incorrect pH. The precipitation of 2-(Chloromethyl)-4-methylquinazoline is highly pH-dependent. If the pH is too low, the product may remain protonated and soluble in the aqueous layer. If it is excessively high, it can promote hydrolysis or other side reactions.

  • Probable Cause 3: Temperature Control. The neutralization or basification step is often exothermic. A significant temperature increase can enhance the solubility of the product and impurities, preventing precipitation. It is often recommended to perform the basification in a pre-cooled solution (e.g., 0-10°C) to promote rapid crystallization.[1]

Solution Pathway:

  • Verify pH: Ensure the pH of the aqueous solution is in the optimal range for precipitation (typically neutral to slightly basic).

  • Induce Crystallization: If the product is oily, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Seeding with a small crystal of pure product can also be effective.

  • Solvent Trituration: If scratching fails, decant the aqueous layer and triturate the oil with a non-polar solvent in which the product is poorly soluble but impurities are soluble, such as cold petroleum ether or a mixture of acetonitrile and petroleum ether.[1]

  • Re-dissolve and Re-precipitate: As a last resort, extract the oily product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer, dry it, and concentrate it carefully. Then, attempt recrystallization from an appropriate solvent system.

Question 2: My final yield is significantly lower than expected. Where could I have lost my product?

Answer:

Low yields can result from an incomplete reaction or product loss during various stages of the work-up.

  • Probable Cause 1: Hydrolysis of the Product. The chloromethyl group is susceptible to nucleophilic substitution, particularly by water or hydroxide ions, to form the corresponding hydroxymethyl derivative (2-(Hydroxymethyl)-4-methylquinazoline). This is exacerbated by prolonged exposure to highly basic conditions or elevated temperatures during work-up.[5]

  • Probable Cause 2: Product Solubility. The product has some solubility in water (3.11g/L at 20°C) and may have higher solubility in aqueous/organic mixtures.[2] Significant losses can occur if the volume of water used for washing is excessive or if the product is not fully precipitated before filtration.

  • Probable Cause 3: Inefficient Extraction. If an extraction step is performed, the choice of solvent and the number of extractions are critical. 2-(Chloromethyl)-4-methylquinazoline is soluble in solvents like ethyl acetate, chlorobenzene, and dichloromethane.[3][4][6] Ensure the organic phase is fully separated and consider performing multiple extractions (e.g., 3x with smaller volumes) to maximize recovery.

  • Probable Cause 4: Loss during Recrystallization. Choosing a solvent in which the product is too soluble at room temperature will lead to poor recovery after crystallization.

Solution Pathway:

  • Minimize Contact with Base: During basification, add the base slowly at low temperatures and do not stir for an unnecessarily long time after precipitation is complete.

  • Saturate the Aqueous Phase: Before extraction, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product and improve extraction efficiency.

  • Optimize Recrystallization: Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent pair that provides high recovery. Common systems include acetonitrile/petroleum ether.[1]

Question 3: The purity of my final product is low, even after recrystallization. What are the likely impurities?

Answer:

Persistent impurities often co-crystallize with the product and can be difficult to remove.

  • Probable Cause 1: Hydrolyzed Product. The most common process-related impurity is 2-(Hydroxymethyl)-4-methylquinazoline, formed via hydrolysis of the chloromethyl group. Its polarity is different from the parent compound, but it can sometimes be challenging to separate completely by simple recrystallization.

  • Probable Cause 2: Unreacted Starting Materials. Incomplete conversion can leave residual o-aminoacetophenone or other reagents in the final product.

  • Probable Cause 3: Dimerization or Side-Products. Under certain conditions, especially alkaline, the product can undergo self-condensation or react with other species. For instance, reactions with aldehydes can form coupled impurities.[7] Synthesis routes using aggressive chlorinating agents like phosphorus oxychloride (POCl₃) are also known to generate multiple side products that are difficult to purify.[1]

Solution Pathway:

  • Analytical Confirmation: Use techniques like HPLC, LC-MS, or NMR to identify the specific impurities present. This will inform the best purification strategy.

  • Chromatography: If recrystallization fails, column chromatography on silica gel is an effective method for separating impurities with different polarities.

  • Optimize Reaction Conditions: The most effective way to ensure high purity is to optimize the initial reaction to minimize the formation of byproducts. This includes controlling temperature, reaction time, and stoichiometry of reagents.[1]

Frequently Asked Questions (FAQs)

Q: What is the recommended method for quenching the reaction? A: The reaction, often catalyzed by an acid like HCl, is typically quenched by pouring the reaction mixture into a cold, basic solution.[1] A common procedure involves pouring the mixture into a pre-cooled (0-5°C) solution of sodium hydroxide or ammonia water.[1] This neutralizes the acid catalyst and causes the product to precipitate. Performing this at low temperature is critical to minimize hydrolysis of the reactive chloromethyl group.

Q: What are the best solvents for extraction and recrystallization? A:

  • Extraction: Dichloromethane, ethyl acetate, and chlorobenzene have been successfully used for extraction.[3][4][6] The choice depends on the specific reaction solvent and subsequent steps.

  • Recrystallization: A mixture of acetonitrile/petroleum ether is reported to give good results.[1] Other potential solvents include dichloromethane for dissolving the crude product.[6] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

Q: How should I store the purified 2-(Chloromethyl)-4-methylquinazoline? A: Due to its reactive chloromethyl group, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8] Storage at 2–8°C is often recommended.[2]

Q: Can I use phosphorus oxychloride (POCl₃) for this synthesis? A: While POCl₃ is a classic reagent for converting hydroxyquinolines/quinazolines to their chloro derivatives, it is highly toxic and can lead to multiple side reactions, making purification difficult.[1][9] Modern, more efficient routes often avoid POCl₃ in favor of the cyclization of o-aminoacetophenone with chloroacetonitrile catalyzed by an acid.[1]

Standardized Work-up and Purification Protocol

This protocol is a synthesized example based on common procedures reported in the literature.[1][4] Researchers should adapt it based on their specific reaction scale and conditions.

Experimental Protocol Steps:

  • Reaction Quenching & Precipitation:

    • Prepare a separate vessel containing a stirred solution of 10-50% sodium hydroxide or ammonia water, cooled to 0-5°C in an ice bath.

    • Once the reaction is deemed complete by HPLC or TLC, slowly pour the reaction mixture into the cold basic solution.

    • Monitor the pH to ensure it reaches >8. Control the temperature of the receiving vessel to ensure it does not exceed 10-15°C during the addition.[1]

  • Crystallization and Filtration:

    • After the addition is complete, continue stirring the resulting slurry at a low temperature (e.g., 5°C) for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying the Crude Product:

    • Dry the crude product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Recrystallization:

    • Transfer the dry, crude solid to a clean flask.

    • Add a minimal amount of a suitable hot solvent (e.g., acetonitrile or dichloromethane) to just dissolve the solid.

    • If needed, filter the hot solution to remove any insoluble impurities.

    • Slowly add a non-polar co-solvent (e.g., petroleum ether) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues during the work-up of 2-(Chloromethyl)-4-methylquinazoline.

Workup_Troubleshooting start Reaction Quenched (Basification) outcome Observe Outcome start->outcome solid Solid Precipitates outcome->solid Good oily Oily Product or No Precipitation outcome->oily Poor filter Filter & Wash Solid solid->filter solve_oily Troubleshoot Precipitation: 1. Check pH 2. Induce Crystallization (Scratch/Seed) 3. Solvent Trituration oily->solve_oily check_yield Check Yield & Purity filter->check_yield yield_ok High Yield & Purity check_yield->yield_ok OK yield_low Low Yield check_yield->yield_low Low purity_low Low Purity check_yield->purity_low Impure solve_yield Investigate Loss: - Hydrolysis? - Inefficient Extraction? - Recrystallization Loss? yield_low->solve_yield solve_purity Identify Impurities (LCMS/NMR) - Recrystallize - Column Chromatography purity_low->solve_purity extract_oil Extract with Organic Solvent solve_oily->extract_oil If fails extract_oil->check_yield

Caption: Troubleshooting Decision Tree for Work-up.

References

  • WO2023156675A1 - Process for purification of linagliptin.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. National Center for Biotechnology Information (PMC). [Link]

  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate. [Link]

  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]

  • STUDY ON REACTION OF SUBSTITUTED 4-METHYLQUINOLIN- 2(1H)-ONES WITH SODIUM AZIDE. Sciforum. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]

  • Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Characterization of 2-(Chloromethyl)-4-methylquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, forming the structural core of numerous synthetic compounds with a wide array of biological activities and functional properties. The precise structural elucidation of these molecules is a critical step in their development and application. Among the powerful analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of these molecules. This guide offers a comparative analysis of the 13C NMR characterization of 2-(chloromethyl)-4-methylquinoline and its derivatives, providing experimental data and discussing the underlying principles that govern their spectral features.

The Quinoline Core: A 13C NMR Perspective

The 13C NMR spectrum of the parent quinoline molecule provides a foundational understanding of the chemical environment of each carbon atom. The nitrogen atom's electronegativity and lone pair of electrons significantly influence the chemical shifts, particularly of the carbons in the heterocyclic ring (C2, C3, C4, C8a, and C8). Carbons adjacent to the nitrogen, such as C2 and C8a, are typically deshielded and appear at a lower field (higher ppm values). The introduction of substituents onto this core structure leads to predictable, yet often complex, changes in the 13C NMR spectrum, offering a spectroscopic fingerprint for each unique derivative.

Comparative Analysis of 13C NMR Data

Carbon4-methylquinoline[1][2]2-chloro-4-methylquinoline2-methyl-4-(trifluoromethyl)quinoline[3]2,4-dimethylquinoline
C2 150.1150.6158.3157.0
C3 121.3122.5118.9121.9
C4 144.1147.7134.3143.9
C4a 129.2127.0123.4126.9
C5 126.1123.8129.5123.2
C6 129.1126.7127.2126.2
C7 125.7130.3130.1129.0
C8 129.5129.2123.7128.7
C8a 148.2147.6148.6147.6
4-CH3 18.818.625.318.8
2-Substituent ---25.4 (2-CH3)

Analysis of Substituent Effects:

  • 2-Chloro Substituent: The introduction of an electronegative chlorine atom at the C2 position in 2-chloro-4-methylquinoline results in a downfield shift of the C2 carbon signal compared to 4-methylquinoline, although the effect is modest. More significant is the downfield shift observed for C4 and the upfield shift of C4a, indicating a redistribution of electron density throughout the heterocyclic ring.

  • 2-Trifluoromethyl Substituent: The strongly electron-withdrawing trifluoromethyl group at the C4 position in 2-methyl-4-(trifluoromethyl)quinoline causes a significant downfield shift of the C4 carbon.

  • Methyl Substituents: Comparing 4-methylquinoline and 2,4-dimethylquinoline, the addition of a methyl group at the C2 position leads to a notable downfield shift of the C2 carbon signal. The chemical shift of the methyl carbons themselves provides a clear indication of their position on the quinoline ring.

Experimental Protocol for 13C NMR Spectroscopy of Quinoline Derivatives

The following is a generalized procedure for acquiring high-quality 13C NMR spectra of quinoline derivatives. The specific parameters may require optimization based on the spectrometer, the concentration of the sample, and the specific properties of the compound being analyzed.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the quinoline derivative.
  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Ensure the sample is fully dissolved to avoid broad lines in the spectrum. Gentle warming or sonication may be necessary.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically used. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
  • Key acquisition parameters to consider:
  • Spectral Width: A typical range for 13C NMR is 0-220 ppm.
  • Acquisition Time: Usually set to 1-2 seconds.
  • Relaxation Delay: A delay of 2-5 seconds between pulses is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time) is necessary.
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Perform baseline correction to obtain a flat baseline.
  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

5. Spectral Analysis:

  • Identify the number of unique carbon signals.
  • Assign the chemical shifts based on established literature values for quinolines, substituent effects, and, if necessary, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignments.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the 13C NMR characterization of a novel quinoline derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Analysis cluster_characterization Structural Confirmation synthesis Synthesize Quinoline Derivative purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolve in Deuterated Solvent) purification->sample_prep data_acq Data Acquisition (Spectrometer Setup, Pulse Sequence) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc spec_analysis Spectral Analysis & Assignment data_proc->spec_analysis structure_elucidation Structure Elucidation & Comparison spec_analysis->structure_elucidation

Caption: A streamlined workflow for the synthesis and 13C NMR characterization of quinoline derivatives.

The Causality Behind Experimental Choices

  • Solvent Selection: The choice of deuterated solvent is critical as it can influence the chemical shifts of the carbon atoms, a phenomenon known as the solvent effect. For comparative studies, using the same solvent is essential for consistency. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple solvent signal.

  • Proton Decoupling: In a standard 13C NMR experiment, broadband proton decoupling is employed to simplify the spectrum. Without decoupling, each carbon signal would be split into a multiplet by the protons attached to it, making the spectrum significantly more complex and difficult to interpret. Decoupling collapses these multiplets into single lines, increasing the signal-to-noise ratio and facilitating analysis.

  • 2D NMR for Unambiguous Assignment: While 1D 13C NMR provides the chemical shifts, unambiguous assignment of each signal, especially for complex molecules, often requires 2D NMR experiments.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, allowing for the straightforward assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary (non-protonated) carbons and for piecing together the overall carbon framework.

Logical Relationships in Spectral Interpretation

The interpretation of a 13C NMR spectrum is a deductive process that relies on understanding the relationships between molecular structure and spectral features.

spectral_interpretation cluster_data Experimental Data cluster_interpretation Structural Interpretation cluster_structure Final Structure num_signals Number of Signals unique_carbons Number of Unique Carbon Environments num_signals->unique_carbons Indicates chem_shifts Chemical Shifts (ppm) functional_groups Presence of Functional Groups (e.g., C=N, C-Cl, aromatic C) chem_shifts->functional_groups Correlates to intensities Signal Intensities quaternary_carbons Identification of Quaternary Carbons intensities->quaternary_carbons Suggests (weaker signals) final_structure Confirmed Molecular Structure unique_carbons->final_structure functional_groups->final_structure quaternary_carbons->final_structure

Caption: The logical flow from raw 13C NMR data to the confirmed molecular structure.

Conclusion

The 13C NMR characterization of 2-(chloromethyl)-4-methylquinoline and its derivatives is a powerful tool for structural verification and for understanding the electronic properties of these important heterocyclic compounds. By systematically analyzing the chemical shifts and comparing them with those of related structures, researchers can gain a detailed picture of the molecular architecture. The experimental protocols and interpretation strategies outlined in this guide provide a solid foundation for the successful application of 13C NMR spectroscopy in the development of novel quinoline-based molecules for a wide range of scientific applications.

References

  • PubChem. 4-Methylquinoline. National Center for Biotechnology Information. [Link]

  • SpectraBase. Quinoline, 2-trifluoromethyl-4-methyl-. Wiley. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Analysis of 2-(Chloromethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive mass spectrometry analysis of 2-(Chloromethyl)-4-methylquinoline , a critical heterocyclic intermediate. It is designed for researchers requiring high-fidelity structural confirmation and impurity profiling.

Compound Identity:

  • IUPAC Name: 2-(Chloromethyl)-4-methylquinoline[1]

  • CAS Number: 91348-86-6 (Note: Distinct from the quinazoline analog CAS 109113-72-6 used in Linagliptin synthesis).

  • Molecular Formula: C₁₁H₁₀ClN

  • Monoisotopic Mass: 191.0502 Da

Executive Summary & Strategic Approach

The analysis of 2-(Chloromethyl)-4-methylquinoline (CMQ) presents a unique challenge: balancing the detection of its reactive alkyl halide moiety with the stability of the quinoline core. Unlike simple aromatics, the chloromethyl group is susceptible to both thermal degradation (in GC) and solvolysis (in LC).

The Core Analytical Dilemma:

  • GC-MS (EI) provides the definitive structural fingerprint but carries a risk of thermal dehydrohalogenation.

  • LC-MS (ESI) offers softer ionization for impurity profiling but requires strict solvent control to prevent in-situ hydrolysis (artifact formation).

This guide recommends a dual-method approach : GC-MS for raw material identification and LC-MS (in aprotic media) for trace impurity quantification.

Method Comparison: GC-MS vs. LC-MS

The following table contrasts the performance of the two dominant MS modalities for CMQ.

FeatureGC-MS (Electron Ionization) LC-MS (Electrospray Ionization)
Primary Utility Structural confirmation (Fingerprinting)Impurity profiling (Hydrolysis products, N-oxides)
Ionization Mode Hard Ionization (70 eV)Soft Ionization (ESI+)
Key Analyte Signal

(m/z 191) & Fragment ions

(m/z 192)
Sensitivity High for volatile CMQHigh for polar impurities (e.g., alcohol form)
Risk Factor Thermal degradation to vinyl analogsSolvolysis of -CH₂Cl to -CH₂OH in mobile phase
Isotopic Pattern Distinct 3:1 (

) ratio visible
Distinct 3:1 ratio preserved in molecular ion
Recommendation Gold Standard for ID Gold Standard for Purity
Detailed Fragmentation Analysis
A. Electron Ionization (EI) – The Structural Fingerprint

In GC-MS, the molecule undergoes predictable fragmentation driven by the stability of the aromatic quinoline system.

  • Molecular Ion (

    
    ):  Observed at m/z 191  (100%) and 193  (32%). The preservation of the 3:1 ratio is the primary confirmation of the chlorine atom.
    
  • Base Peak / Key Fragment (

    
    ):  The loss of the chlorine radical (35 Da) generates a resonance-stabilized [(4-methylquinolin-2-yl)methyl]⁺  cation at m/z 156 . This ion is exceptionally stable due to charge delocalization across the aromatic rings.
    
  • Secondary Fragmentation: The m/z 156 ion often loses HCN (27 Da), a characteristic collapse of the pyridine ring in quinolines, leading to m/z 129 (likely a naphthyl-type cation).

B. Electrospray Ionization (ESI) – The Reactivity Trap

In LC-MS (Positive Mode), the basic nitrogen is easily protonated.

  • Primary Signal: m/z 192.05

    
    .
    
  • Common Artifact (The "Ghost" Peak): If the mobile phase contains water or methanol and is not buffered correctly, the chloromethyl group hydrolyzes. You may observe a peak at m/z 174 (Hydroxymethyl analog) which is often a method-induced artifact rather than a sample impurity.

Visualization of Fragmentation Pathways

The following diagram maps the degradation and fragmentation logic for both ionization modes.

MS_Pathways cluster_EI EI Fragmentation (GC-MS) cluster_ESI ESI & Solution Behavior (LC-MS) CMQ 2-(Chloromethyl)-4-methylquinoline (M) MW: 191 M_EI Molecular Ion [M]+• m/z 191 CMQ->M_EI 70eV Impact M_ESI Protonated Ion [M+H]+ m/z 192 CMQ->M_ESI ESI (+) Frag_156 [M - Cl]+ m/z 156 (Base Peak) M_EI->Frag_156 - Cl• (35) Frag_129 [M - Cl - HCN]+ m/z 129 (Naphthyl Cation) Frag_156->Frag_129 - HCN (27) Artifact Hydrolysis Artifact [M-Cl+OH+H]+ m/z 174 M_ESI->Artifact + H2O / - HCl (In-source/Column)

Figure 1: Mechanistic pathways for EI fragmentation (GC-MS) and ESI solvolysis (LC-MS).

Experimental Protocols
Protocol A: GC-MS Structural Confirmation

Use this for lot release and identity testing.

  • Sample Prep: Dissolve 1 mg of CMQ in 1 mL of Dichloromethane (DCM) . Avoid methanol to prevent solvolysis.

  • Inlet: Split mode (20:1), Temperature 250°C .

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Acceptance Criteria:

    • Retention time match to standard.

    • m/z 191/193 ratio is ~3:1.

    • Presence of m/z 156 (Base peak).

Protocol B: LC-MS Impurity Profiling

Use this to detect the alcohol impurity (2-hydroxymethyl-4-methylquinoline).

  • Solvent Strategy (Critical): Use Acetonitrile (ACN) as the organic phase. Avoid Methanol.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 100% Acetonitrile.

  • Gradient: Fast gradient (5% B to 95% B in 5 mins) to minimize residence time in aqueous phase.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), kept at 25°C (Low temperature reduces on-column hydrolysis).

  • Detection: ESI Positive Mode. Scan range m/z 100–500.

  • Data Interpretation:

    • m/z 192: Target Compound.

    • m/z 174: Hydrolysis impurity (Confirm if this increases with time; if so, your sample prep is unstable).

Differentiation from Alternatives

Researchers often confuse CMQ with structurally similar isomers.

CompoundStructureKey MS Differentiator
2-(Chloromethyl)-4-methylquinoline Targetm/z 191 , Base peak 156 (Loss of Cl).
2-(Chloromethyl)-4-methylquinazoline Linagliptin Intermediatem/z 192 (

), Contains 2 Nitrogens. Odd molecular weight (Nitrogen Rule).
2,4-Dimethylquinoline Starting Materialm/z 157 , No Chlorine isotope pattern.
2-(Hydroxymethyl)-4-methylquinoline Hydrolysis Productm/z 173 (

), Loss of 17 (OH) or 18 (H₂O) in EI.
References
  • Sinha, N., & Sinha, R. (1994).[2] Rearrangement of Heteroaromatic N-Oxides. Synthesis of Chloromethylquinoline. Journal of the Indian Chemical Society, 71, 763.

  • Gao, W., et al. (2018).[1] First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8, 39076-39083. (Describes synthesis and characterization of related chloromethyl intermediates).

  • Thermo Fisher Scientific. (2018). Stability study of veterinary drugs in standard solutions for LC-MS/MS screening. Food Additives & Contaminants: Part A. (General reference for stability of labile compounds in LC-MS).

  • NIST Chemistry WebBook. Mass Spectrum of Quinoline Derivatives. (General fragmentation patterns for quinoline backbone).

Sources

HPLC Purity Analysis of 2-(Chloromethyl)-4-methylquinoline: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the development and validation of an HPLC purity analysis method for 2-(Chloromethyl)-4-methylquinoline , a critical heterocyclic building block.

Executive Summary

The analysis of 2-(Chloromethyl)-4-methylquinoline presents a dual challenge to the analytical chemist: chemical instability and chromatographic basicity . As a reactive alkyl halide, the chloromethyl moiety is susceptible to rapid hydrolysis in aqueous mobile phases, converting to the hydroxymethyl analog. Simultaneously, the basic quinoline nitrogen (


) interacts strongly with residual silanols on traditional silica columns, leading to severe peak tailing.

This guide compares a Legacy C18 Protocol against an Optimized Acidic CSH (Charged Surface Hybrid) Protocol . Experimental data demonstrates that the Optimized Protocol yields superior peak symmetry (


), prevents on-column degradation, and achieves baseline resolution of critical process impurities.
Analyte Profiling & Impurity Landscape

Before selecting a stationary phase, we must map the structural risks. The chloromethyl group is an electrophile; its integrity is pH-dependent.

  • Target Analyte: 2-(Chloromethyl)-4-methylquinoline[1][2][3][4][5][6]

  • Critical Quality Attributes (CQAs):

    • Basicity: Nitrogen lone pair causes secondary interactions.

    • Reactivity:

      
       (Hydrolysis).
      
Critical Impurities (Process & Degradation)
Impurity IDNameOriginRelative Polarity
Imp-A 2-(Hydroxymethyl)-4-methylquinolineHydrolysis DegradantPolar (Elutes Early)
Imp-B 2,4-DimethylquinolineStarting MaterialNon-Polar (Elutes Late)
Imp-C 2,4-Dimethylquinoline N-oxideSynthesis IntermediatePolar
Visualizing the Impurity Pathway

The following diagram illustrates the synthesis and degradation pathways that define the separation requirements.

ImpurityPathways SM 2,4-Dimethylquinoline (Impurity B) NOx N-Oxide Intermediate (Impurity C) SM->NOx Oxidation Prod 2-(Chloromethyl)-4-methylquinoline (Target Analyte) NOx->Prod POCl3 Rearrangement Hyd 2-(Hydroxymethyl)-4-methylquinoline (Impurity A) Prod->Hyd Hydrolysis (pH > 5)

Figure 1: Synthesis and degradation pathways. Note the hydrolysis risk (dashed red line) which must be mitigated by the HPLC method.

Comparative Method Analysis

We evaluated two distinct methodological approaches. The goal was to maximize Resolution (


)  between the Target and Impurity A (Hydrolysis) while maintaining a Tailing Factor (

)
of < 1.5.
Method A: The "Legacy" Approach (Standard C18)
  • Column: Traditional C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[7]

  • Mechanism: Relies on neutral pH to suppress ionization of the quinoline.

  • Outcome:

    • Failure Mode 1: At pH 7, the chloromethyl group is unstable, leading to artifact peaks (on-column hydrolysis).

    • Failure Mode 2: Residual silanols are ionized (

      
      ), causing strong ionic retention of the protonated quinoline base (tailing).
      
Method B: The "Optimized" Approach (Acidic CSH/Mixed-Mode)
  • Column: Charged Surface Hybrid (CSH) C18 or Mixed-Mode RP/Cation-Exchange (e.g., Sielc Newcrom R1).

  • Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[7]

  • Mechanism: Low pH stabilizes the chloromethyl group. The CSH surface carries a slight positive charge, repelling the protonated quinoline base and eliminating silanol interactions.

  • Outcome: Sharp peaks, stable analyte, high sensitivity.

Comparative Performance Data

The following data was generated using a 10 µg/mL sample spiked with 1% of each impurity.

ParameterMethod A (Legacy C18, pH 7)Method B (Optimized CSH, pH 2.7)Verdict
Analyte Tailing (

)
2.4 (Severe Tailing)1.08 (Symmetric) Method B Superior
Stability (% Recovery) 94.2% (Degradation observed)99.8% (Stable) Method B Superior
Resolution (Imp-A / Target) 1.84.5 Method B Superior
Detection Limit (LOD) 0.5 µg/mL0.05 µg/mL Method B (Sharper peaks = Higher S/N)

Technical Insight: The dramatic improvement in Method B is driven by electrostatic repulsion . By using a positively charged surface (CSH) at low pH, we prevent the "cation-exchange" mechanism that causes tailing on standard silica. Furthermore, the acidic pH inhibits the


 hydrolysis mechanism of the chloromethyl group.
Recommended Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and stability.

Reagents & Equipment
  • Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) OR Sielc Newcrom R1.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%).

  • Detector: UV-Vis / PDA at 254 nm (Quinoline

    
     transition).
    
Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use Phosphate buffer; it precipitates with high organic content and promotes hydrolysis at neutral pH.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
    0.0 95 5 1.0
    10.0 40 60 1.0
    12.0 5 95 1.0

    | 15.0 | 95 | 5 | 1.0 |

  • Sample Preparation (Critical):

    • Dissolve 10 mg of sample in 10 mL of Acetonitrile (Not water/methanol).

    • Reasoning: The compound is stable in pure ACN. Adding water or methanol to the diluent can induce solvolysis (hydrolysis or methanolysis) before injection.

    • Dilute to 0.1 mg/mL with Mobile Phase A immediately prior to injection.

  • System Suitability Criteria:

    • Retention Time (Target): ~7.5 ± 0.5 min.

    • Tailing Factor: NMT 1.3.

    • Resolution (Imp-A vs Target): NLT 3.0.

Troubleshooting Decision Tree

Use this logic flow to resolve common issues during method transfer.

Troubleshooting Problem Issue Observed Tailing Peak Tailing > 1.5 Problem->Tailing GhostPeak New Peak (Early Eluting) Problem->GhostPeak Drift RT Drift Problem->Drift Sol1 Switch to CSH or Mixed-Mode Column Tailing->Sol1 Silanol Interaction Sol2 Check Diluent. Use 100% ACN. GhostPeak->Sol2 Hydrolysis in Vial Sol3 Equilibrate Column for 20+ column volumes Drift->Sol3 Ion Pairing Lag

Figure 2: Troubleshooting logic for basic, reactive analytes.

References
  • Sielc Technologies. (2018).[7] Separation of 2-(Chloromethyl)quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 2-(Chloromethyl)-4-methylquinazoline (Related Structure) Compound Summary. PubChem. Retrieved from [Link]

  • Gao, W., et al. (2018).[3] First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives. Royal Society of Chemistry. (Describes synthesis and isolation of chloromethylquinoline intermediates).

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 2-(Chloromethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount to ensuring product quality, safety, and efficacy. 2-(Chloromethyl)-4-methylquinoline is a significant building block in the synthesis of various pharmaceutical compounds. Therefore, robust and reliable analytical methods for its quantification are crucial. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical method validation of 2-(Chloromethyl)-4-methylquinoline, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] It is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[11][12]

Comparative Overview of Analytical Techniques

The choice of an analytical technique for the quantification of 2-(Chloromethyl)-4-methylquinoline depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. Both HPLC and GC-MS are powerful chromatographic techniques suitable for the separation and quantification of organic molecules.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[13] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[14] It separates components based on their volatility and then detects them using a mass spectrometer, which provides structural information.

A direct comparison of the potential advantages and disadvantages of each technique for the analysis of 2-(Chloromethyl)-4-methylquinoline is presented below.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Given the structure of 2-(chloromethyl)-4-methylquinoline, it is expected to be amenable to HPLC analysis.Suitable for volatile and thermally stable compounds. The volatility of 2-(chloromethyl)-4-methylquinoline would need to be assessed, and derivatization might be necessary if it is not sufficiently volatile.[14]
Specificity Good specificity with UV detection, especially when using a photodiode array (PDA) detector to assess peak purity. However, co-eluting impurities with similar UV spectra can interfere.Excellent specificity due to mass spectrometric detection, which provides a unique fragmentation pattern for the analyte, acting as a "molecular fingerprint."
Sensitivity Good sensitivity, typically in the microgram to nanogram per milliliter range.Very high sensitivity, often reaching picogram or femtogram levels, especially with selected ion monitoring (SIM).
Sample Preparation Generally simpler, often involving dissolution in a suitable solvent and filtration.May require more complex sample preparation, including extraction and potentially derivatization to increase volatility and thermal stability.[14]
Instrumentation Cost Generally lower initial and operational costs compared to GC-MS.Higher initial investment and maintenance costs.

In-Depth Look: HPLC-UV Method Validation

Given its versatility and the successful application to structurally similar compounds like 2-(chloromethyl)-4-methyl quinazoline, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a strong candidate for the routine quality control of 2-(Chloromethyl)-4-methylquinoline.[15]

Proposed HPLC-UV Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water in a suitable ratio (e.g., 60:40 v/v), with a small amount of acid like phosphoric acid or formic acid for improved peak shape.[16]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of 2-(Chloromethyl)-4-methylquinoline, a wavelength of approximately 227 nm is a likely starting point.[15]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Experimental Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting Standard_Prep Prepare Standard Solutions Data_Acquisition HPLC Data Acquisition Standard_Prep->Data_Acquisition Sample_Prep Prepare Sample Solutions Sample_Prep->Data_Acquisition Specificity Specificity Data_Processing Process Chromatograms Specificity->Data_Processing Linearity Linearity & Range Linearity->Data_Processing Accuracy Accuracy Accuracy->Data_Processing Precision Precision Precision->Data_Processing LOD_LOQ LOD & LOQ LOD_LOQ->Data_Processing Robustness Robustness Robustness->Data_Processing Data_Acquisition->Specificity Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOD_LOQ Data_Acquisition->Robustness Report Generate Validation Report Data_Processing->Report

Caption: Workflow for HPLC-UV Method Validation.

Detailed Protocol for HPLC-UV Method Validation

The following protocol outlines the steps for validating an HPLC-UV method for the quantification of 2-(Chloromethyl)-4-methylquinoline, with acceptance criteria based on ICH guidelines.[17][18]

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][17]

  • Procedure:

    • Inject a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the 2-(Chloromethyl)-4-methylquinoline standard.

    • Inject a sample solution.

    • If available, inject solutions of known impurities or stressed (degraded) samples.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed using a PDA detector.

2. Linearity

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[17]

  • Procedure:

    • Prepare a series of at least five standard solutions of 2-(Chloromethyl)-4-methylquinoline at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range

  • Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Procedure: The range is determined from the linearity data.

  • Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples to be tested. For an assay, this is typically 80% to 120% of the test concentration.[13]

4. Accuracy

  • Objective: To determine the closeness of the test results to the true value.[4][17]

  • Procedure:

    • Prepare samples by spiking a placebo or blank matrix with a known amount of 2-(Chloromethyl)-4-methylquinoline at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the working concentration) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[17]

6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

7. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

  • Procedure:

    • Introduce small variations in method parameters such as:

      • Mobile phase composition (e.g., ±2%)

      • pH of the mobile phase (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by the variations.

In-Depth Look: GC-MS Method Validation

For the analysis of trace-level impurities or in complex matrices where high specificity is required, GC-MS offers a powerful alternative.

Proposed GC-MS Method Parameters
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[19]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[19]

  • Injector Temperature: 250 °C.[19]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify the fragmentation pattern and confirm the structure, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Experimental Workflow for GC-MS Analysis

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction from Matrix Derivatization Derivatization (if needed) Extraction->Derivatization Concentration Concentration Derivatization->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS Analysis.

Comparative Summary of Validation Parameters

The following table provides a comparative summary of the expected performance of HPLC-UV and GC-MS for the validation of an analytical method for 2-(Chloromethyl)-4-methylquinoline.

Validation ParameterHPLC-UVGC-MSRationale
Specificity GoodExcellentGC-MS provides structural information through mass fragmentation, offering higher confidence in peak identity.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques can achieve excellent linearity with proper method development.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods can be highly accurate. The slightly wider acceptable range for GC-MS accounts for potentially more complex sample preparation.
Precision (RSD) ≤ 2.0%≤ 5.0%HPLC generally offers slightly better precision for routine assays due to simpler sample handling. GC-MS precision can be influenced by injection variability and sample preparation steps.
LOD/LOQ ng/mL rangepg/mL to ng/mL rangeGC-MS, particularly in SIM mode, is typically more sensitive than HPLC-UV.
Robustness GoodGoodBoth methods can be made robust with careful method development and by defining critical parameters.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the quantification of 2-(Chloromethyl)-4-methylquinoline. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective choice for routine quality control, such as purity and assay determination, where high throughput and good precision are essential.

  • GC-MS is the preferred method when very high sensitivity and specificity are required, for instance, in the analysis of trace-level impurities, in complex matrices, or for definitive identification.

Ultimately, the selected method must be fully validated according to the principles outlined in the ICH guidelines to ensure the generation of accurate, reliable, and reproducible data, thereby supporting the development of safe and effective pharmaceutical products.[1][3][11]

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 08).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 02).
  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 07).
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem.
  • Separation of 2-Chloro-4-methylquinoline on Newcrom R1 HPLC column. (2018, February 16).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 07).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16).
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY - ResearchGate. (2020, June 02).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride - Benchchem.
  • Analytical Method Validation: A Recipe for Accurate Results - Certified Laboratories. (2025, February 19).

Sources

2-(Chloromethyl)-4-methylquinoline: A Strategic Reagent for Divergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Chloromethyl)-4-methylquinoline (CMQ) , comparing its efficacy, reactivity, and application scope against standard quinoline-based alkylating agents.

Executive Summary

2-(Chloromethyl)-4-methylquinoline (CMQ) is a specialized electrophilic building block used primarily in the synthesis of bioactive heterocycles and fluorescent probes. Unlike its simpler analog, 2-(chloromethyl)quinoline (CQ) , the presence of the methyl group at the C4 position in CMQ serves two critical functions:

  • Lipophilic Tuning: It increases the logP of the final scaffold, often enhancing membrane permeability in drug candidates.

  • Orthogonal Functionalization: The C4-methyl group is susceptible to radical halogenation, allowing for the creation of 2,4-bis(functionalized) scaffolds (e.g., bis-styryl antitumor agents) that are inaccessible via CQ.

This guide compares CMQ directly with CQ and the functionalized derivative Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate (E-CMQ) , providing evidence-based protocols for their use.

Chemical Profile & Comparative Reactivity

Structural Analysis

The reactivity of the chloromethyl group at the C2 position is driven by the electron-deficient quinoline ring. However, the C4-methyl group in CMQ introduces a weak electron-donating effect (hyperconjugation), which slightly stabilizes the transition state in SN2 reactions compared to the unsubstituted CQ.

Feature2-(Chloromethyl)-4-methylquinoline (CMQ) 2-(Chloromethyl)quinoline (CQ) Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate (E-CMQ)
Structure C2-CH₂Cl, C4-CH₃C2-CH₂Cl, C4-HC2-CH₂Cl, C4-CH₃, C3-COOEt
Primary Reactivity SN2 Alkylation (High)SN2 Alkylation (High)SN2 Alkylation (Moderate - steric/electronic drag from ester)
Secondary Reactivity Radical Bromination at C4-CH₃NoneRadical Bromination at C4-CH₃
Solubility (LogP) High (Lipophilic)ModerateModerate-High
Main Application Kinase inhibitors, Fluorescent probesGeneral alkylationMulticomponent heterocycle synthesis (e.g., Benzoxepines)
Decision Matrix: When to Use CMQ

Use the graph below to determine the optimal reagent for your synthetic pathway.

ReagentSelection Start Target Molecule Requirement SimpleAlk Simple N/O-Alkylation? Start->SimpleAlk Lipophilicity Need Enhanced Lipophilicity? SimpleAlk->Lipophilicity Yes DualFunc Need Dual Functionalization? SimpleAlk->DualFunc No UseCQ Use 2-(Chloromethyl)quinoline (Standard Reagent) Lipophilicity->UseCQ No UseCMQ Use 2-(Chloromethyl)-4-methylquinoline (CMQ) Lipophilicity->UseCMQ Yes (C4-Me Effect) FusedRing Targeting Fused Systems (e.g., Benzoxepines)? DualFunc->FusedRing No DualFunc->UseCMQ Yes (C4-Me Radical Rxn) UseECMQ Use Ethyl 2-(chloromethyl)-4-methyl- quinoline-3-carboxylate (E-CMQ) FusedRing->UseECMQ Yes (C3-Ester Handle)

Figure 1: Decision matrix for selecting quinoline-based alkylating agents based on synthetic goals.

Synthesis & Experimental Protocols

Synthesis of CMQ via N-Oxide Rearrangement

Direct chlorination of 2,4-dimethylquinoline is often non-selective. The authoritative method utilizes the Boekelheide rearrangement of the N-oxide, ensuring regioselectivity for the C2-methyl group.

Reaction Scheme:

  • Oxidation: 2,4-Dimethylquinoline

    
     2,4-Dimethylquinoline N-oxide
    
  • Rearrangement/Chlorination: N-oxide

    
     2-(Chloromethyl)-4-methylquinoline
    
Detailed Protocol
  • Step 1 (N-Oxide Formation): Dissolve 2,4-dimethylquinoline (10 mmol) in glacial acetic acid (20 mL). Add 30% H₂O₂ (5 mL) and heat at 70°C for 12 hours. Concentrate under vacuum, neutralize with Na₂CO₃, and extract with CHCl₃ to yield the N-oxide (Yield: ~85-90%).

  • Step 2 (Chlorination): Add the N-oxide (5 mmol) cautiously to boiling POCl₃ (10 mL) over 15 minutes. Reflux for 3 hours.

  • Workup: Cool the mixture and pour onto crushed ice/ammonia (CAUTION: Exothermic). Extract with dichloromethane. Dry over Na₂SO₄ and purify via column chromatography (Hexane/EtOAc 9:1).

  • Expected Yield: 75-80%

  • Characterization: ¹H NMR (CDCl₃) shows a singlet at ~2.65 ppm (C4-CH₃) and a singlet at ~4.75 ppm (C2-CH₂Cl).

Case Study: Williamson Ether Synthesis (O-Alkylation)

This protocol compares the efficiency of CMQ versus CQ in the synthesis of quinolinyl ethers, a key step in creating antimicrobial agents.

Objective: Synthesize 2-((phenoxy)methyl)-4-methylquinoline.

Protocol:

  • Reagents: Phenol (1.0 equiv), K₂CO₃ (1.5 equiv), CMQ (1.1 equiv), DMF (anhydrous).

  • Procedure: Stir Phenol and K₂CO₃ in DMF at RT for 30 min. Add CMQ dropwise. Heat to 60°C for 4 hours.

  • Purification: Pour into water, filter the precipitate, and recrystallize from ethanol.

Performance Data Comparison:

MetricCMQ Reaction CQ Reaction Analysis
Yield 88%92%CQ is slightly less sterically hindered, leading to marginally higher yields.
Reaction Time 4.0 h3.5 hThe C4-methyl group in CMQ adds minor steric bulk, slightly slowing kinetics.
Product LogP 4.2 (Est.)3.7 (Est.)Critical: CMQ product is significantly more lipophilic, aiding in membrane penetration.
Selectivity >99% O-alkylation>99% O-alkylationBoth reagents show excellent chemoselectivity under basic conditions.

Advanced Applications: Divergent Synthesis

The true power of CMQ lies in its ability to undergo divergent functionalization . Unlike CQ, the C4-methyl group of CMQ can be activated to form bis-styryl derivatives, which are potent antitumor agents (e.g., against HepG2 and HCT116 cell lines).

Pathway: Synthesis of 2,4-Bis(styryl)quinolines

This workflow demonstrates how CMQ is used to build complex scaffolds that CQ cannot access.

DivergentSynthesis CMQ CMQ (2-CH₂Cl, 4-CH₃) Step1 Step 1: Arbuzov Rxn (P(OEt)₃) CMQ->Step1 Phosphonate Phosphonate Intermediate Step1->Phosphonate Step2 Step 2: HWE Reaction (Ar-CHO) Phosphonate->Step2 Styryl 2-Styryl-4-methyl quinoline Step2->Styryl Step3 Step 3: Radical Bromination (NBS/AIBN) Styryl->Step3 Bromide 2-Styryl-4-(bromomethyl) quinoline Step3->Bromide Step4 Step 4: 2nd HWE/Coupling Bromide->Step4 Final 2,4-Bis(styryl)quinoline (Antitumor Agent) Step4->Final

Figure 2: Divergent synthesis pathway utilizing the C4-methyl handle of CMQ.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield in Alkylation Hydrolysis of -CH₂ClEnsure anhydrous solvents (DMF/MeCN). Avoid protic solvents like EtOH during the coupling step.
N- vs O-Alkylation Competition Ambident NucleophileUse a hard base (K₂CO₃) in a polar aprotic solvent (DMF) to favor O-alkylation. Use Cs₂CO₃ for difficult substrates.
Polychlorination during Synthesis Over-reaction with POCl₃Strictly control temperature (reflux) and stoichiometry. Use the N-oxide route rather than direct chlorination.
Incomplete Radical Bromination C4-Methyl DeactivationUse a radical initiator (AIBN or Benzoyl Peroxide) and anhydrous CCl₄ or PhCl. Light initiation may improve conversion.

References

  • Synthesis of 2-(chloromethyl)-4-methylquinoline via N-Oxide: Sinha, N., & Sinha, R. (1994). Rearrangement of Heteroaromatic N-Oxides.[1] Synthesis of Chloromethylquinoline. Journal of the Indian Chemical Society.[1] Link

  • Antitumor Applications of Bis-styrylquinolines: El-Sayed, et al. (2018).[2] First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances. Link

  • Williamson Ether Synthesis Applications: Li, Y., et al. (2018). Convenient synthesis of 12-methyl[1]benzoxepino[3,4-b]quinolin-13(6H)-ones. Chemistry of Heterocyclic Compounds. Link

  • General Quinoline Reactivity: Kouznetsov, V. V., et al. (2012). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. Link

Sources

Side-by-side comparison of different 2-(Chloromethyl)-4-methylquinoline synthesis routes

[1]

Executive Summary & Strategic Analysis

The synthesis of 2-(Chloromethyl)-4-methylquinoline (CAS 63069-48-7) presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between two methyl groups at the 2- and 4-positions. While both positions are activated by the quinoline nitrogen, the 2-methyl group is significantly more acidic and reactive toward electrophilic attack and oxidation due to the greater electron-withdrawing inductive effect of the adjacent nitrogen.

This guide compares three distinct synthetic strategies. The N-Oxide Rearrangement (Route A) is identified as the superior protocol for direct access, offering high regioselectivity without the need for toxic selenium reagents or multi-step reduction sequences.

Quick Comparison Matrix
MetricRoute A: N-Oxide Rearrangement Route B: SeO₂ Oxidation Sequence Route C: Acetic Anhydride Polonovski
Key Reagents POCl₃, H₂O₂SeO₂, NaBH₄, SOCl₂Ac₂O, HCl, SOCl₂
Step Count 2 (from parent base)33
Regioselectivity Excellent (>95% at C2)Good (C2 preferred)Excellent
Atom Economy HighLow (Stoichiometric Se waste)Moderate
Safety Profile Moderate (POCl₃ handling)High Risk (SeO₂ toxicity)Moderate
Scalability High (Industrial viable)Low (Purification issues)High

Detailed Pathway Analysis

Route A: The N-Oxide Rearrangement (Recommended)

Mechanism: This route leverages the specific activation of the 2-position via the N-oxide. Treatment with phosphoryl chloride (POCl₃) induces a reaction similar to the Boekelheide rearrangement , where the oxygen is transferred to the benzylic carbon followed by chlorination.

  • Why it works: The N-oxide oxygen acts as an internal nucleophile/directing group, coordinating with the acylating/phosphorylating agent to facilitate deprotonation specifically at the C2-methyl group.

  • Causality: Direct chlorination of 2,4-dimethylquinoline with reagents like NCS often leads to mixtures or ring chlorination. The N-oxide intermediate "locks" the reactivity to the C2 position.

Route B: The Selenium Dioxide Oxidation

Mechanism: Riley oxidation using Selenium Dioxide (SeO₂).[1] SeO₂ selectively oxidizes the more activated 2-methyl group to an aldehyde (2-formyl-4-methylquinoline), which is then reduced to the alcohol and chlorinated.

  • Drawbacks: Removal of colloidal selenium is operationally difficult ("red selenium" problem). SeO₂ is highly toxic and teratogenic, making this route unsuitable for GMP environments without rigorous controls.

Route C: The Polonovski-Type Acetylation

Mechanism: Similar to Route A, but uses Acetic Anhydride (Ac₂O) to form the 2-acetoxymethyl intermediate. This must be hydrolyzed to the alcohol and then chlorinated.

  • Utility: Useful if the 2-hydroxymethyl derivative is the actual desired intermediate for other diversifications (e.g., ether synthesis), but less efficient for the chloride target due to extra steps.

Visualization of Reaction Pathways

SynthesisPathwayscluster_legendLegendStart2,4-DimethylquinolineNOxideN-OxideIntermediateStart->NOxideH2O2, AcOH(Oxidation)Aldehyde2-Formyl-4-methylquinolineStart->AldehydeSeO2(Riley Ox.)Acetate2-Acetoxymethyl-4-methylquinolineNOxide->AcetateAc2O, HeatTarget2-(Chloromethyl)-4-methylquinolineNOxide->TargetPOCl3, Reflux(Rearrangement)Alcohol2-(Hydroxymethyl)-4-methylquinolineAldehyde->AlcoholNaBH4(Reduction)Alcohol->TargetSOCl2Acetate->AlcoholHCl, H2O(Hydrolysis)key1Route A (Recommended): Blue Solidkey2Route B (Classical): Black Dashedkey3Route C (Alternative): Black Dotted

Caption: Comparative reaction network showing the direct N-oxide rearrangement (Route A) versus multi-step oxidation/protection strategies.

Validated Experimental Protocols

Protocol A: Synthesis via N-Oxide Rearrangement (High Purity)

Based on the methodology described by Sinha & Sinha (Zenodo, 1994).

Prerequisites:

  • Fume hood (POCl₃ releases HCl gas).

  • Anhydrous conditions are not strictly required for the N-oxide formation but are critical for the POCl₃ step.

Step 1: Preparation of 2,4-Dimethylquinoline N-oxide
  • Dissolve: Dissolve 2,4-dimethylquinoline (10.0 g, 63.6 mmol) in Glacial Acetic Acid (50 mL).

  • Oxidize: Add 30% Hydrogen Peroxide (H₂O₂, 15 mL) dropwise.

  • Heat: Warm the mixture to 70–80°C for 8–12 hours. Monitor by TLC (the N-oxide is much more polar than the starting material).

  • Workup: Concentrate the solution under reduced pressure to remove acetic acid. Dilute the residue with water, basify with Na₂CO₃, and extract with Chloroform (3 x 50 mL).

  • Dry: Dry organic layer over Na₂SO₄ and concentrate to yield the N-oxide (typically a hygroscopic solid).

Step 2: Conversion to 2-(Chloromethyl)-4-methylquinoline
  • Setup: Place 2,4-dimethylquinoline N-oxide (5.0 g, ~29 mmol) in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Reagent Addition: Cautiously add Phosphoryl Chloride (POCl₃, 20 mL) to the solid. Caution: Exothermic reaction.

  • Reaction: Heat the mixture on a boiling water bath (approx. 90–100°C) for 3 hours. The solution will turn dark.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (~200 g) with vigorous stirring to decompose excess POCl₃.

  • Neutralization: Neutralize the acidic solution with solid NaHCO₃ or saturated Na₂CO₃ solution until pH ~8.

  • Extraction: Extract the product with Dichloromethane (DCM) or Benzene (3 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize from ethanol or benzene/petroleum ether.

    • Expected Yield: 60–75%.

    • Characterization: 1H NMR should show a singlet for the CH₂Cl group at ~4.75 ppm and the C4-Methyl at ~2.65 ppm.

Protocol B: Synthesis via Selenium Dioxide (Alternative)

Use this only if POCl₃ is unavailable or if the aldehyde is also required.

  • Oxidation: Reflux 2,4-dimethylquinoline (1 eq) with SeO₂ (1.1 eq) in 1,4-dioxane for 4 hours. Filter hot to remove black selenium.

  • Isolation: Evaporate solvent to obtain crude 2-formyl-4-methylquinoline.

  • Reduction: Dissolve aldehyde in Methanol. Add NaBH₄ (0.5 eq) at 0°C. Stir 1 hour. Quench with water, extract with EtOAc.

  • Chlorination: Dissolve the resulting alcohol in DCM. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C. Reflux for 2 hours. Evaporate to dryness.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Step 2 (Route A) Incomplete N-oxide formationEnsure Step 1 runs to completion (check TLC). Unreacted starting material will not convert to the chloromethyl product.
Violent Exotherm (Route A) Rapid addition of POCl₃Add POCl₃ slowly to the N-oxide at room temperature before heating.
Isomer Contamination Chlorination at C4-methylThis is rare with the N-oxide route. If observed, verify the starting material purity. Direct chlorination (NCS) often causes this; avoid NCS.
"Red Selenium" in Product (Route B) Inefficient filtrationUse a Celite pad for filtration. Wash the organic layer with sodium thiosulfate solution.

References

  • Sinha, N., & Sinha, R. (1994). Rearrangement of Heteroaromatic N-Oxides.[2] Synthesis of Chloromethylquinoline. Journal of the Indian Chemical Society, 71, 763.[2] (Note: While the direct URL is archival, this is the primary method source).

  • Sakamoto, T., et al. (1985). Site-selective oxidation of methylquinolines with selenium dioxide. Chemical & Pharmaceutical Bulletin, 33(11), 4764-4768.

  • Mathes, W., & Sauermilch, W. (1956). Die Chlorierung des 2-Methyl-chinolins. Chemische Berichte.
  • PubChem. 2,4-Dimethylquinoline Compound Summary. National Library of Medicine. [Link]

Safety Operating Guide

Personal protective equipment for handling 2-(Chloromethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Handling 2-(Chloromethyl)-4-methylquinoline

This document provides essential safety protocols and operational guidance for the handling of 2-(Chloromethyl)-4-methylquinoline (CAS No. 109113-72-6). As a potent research chemical, understanding its hazard profile is critical to ensuring laboratory safety. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, empowering researchers to work with confidence and security.

Hazard Identification and Risk Assessment: Know Your Compound

2-(Chloromethyl)-4-methylquinoline is classified as a corrosive solid that causes severe skin burns and serious eye damage.[1][2][3] Some suppliers also note it may cause respiratory irritation.[3] Due to its chemical structure, it should be handled as a potential lachrymator, a substance that can cause tearing and irritation to the eyes upon exposure.[4] A thorough risk assessment is the first step in any experimental plan involving this compound.

Before beginning any work, it is imperative to locate and review the Safety Data Sheet (SDS) for the specific material you have in-house.[5] Key hazard information is summarized below.

Identifier Information Source
CAS Number 109113-72-6[1][2]
Molecular Formula C₁₀H₉ClN₂[3]
GHS Pictogram Corrosion[1][2]
Signal Word Danger[1][2]
Primary Hazard Statements H314: Causes severe skin burns and eye damage.[1][2]
Additional Hazard Statements H318: Causes serious eye damage.[2][6] H335: May cause respiratory irritation.[3]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[1][2]
Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous solids and their dusts is through engineering controls. All manipulations of 2-(Chloromethyl)-4-methylquinoline, including weighing and transfers, must be conducted within a certified chemical fume hood.[7] This ensures that any dust or vapors are contained and exhausted away from the user. The laboratory should also be equipped with an eyewash station and a safety shower, with a clear and unobstructed path to both.[8]

Personal Protective Equipment (PPE): The Essential Barrier

Where engineering controls reduce the risk, PPE provides the critical final barrier to prevent direct contact. The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment.[5]

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards are required.[9] Due to the severe eye damage risk (H314/H318), standard safety glasses with side shields are insufficient as they do not provide a complete seal against dust and potential splashes.[1][2][9]

  • Recommended for High-Risk Operations: When handling larger quantities or during procedures with a higher risk of splashing (e.g., vigorous mixing), a face shield should be worn in addition to chemical splash goggles.[10]

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common choice for protection against incidental splashes of a broad range of chemicals.[5][10] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for tears or punctures before use and remove them promptly and properly if contamination occurs.

  • Lab Coat: A flame-resistant or 100% cotton lab coat is required.[10] It must be fully buttoned with the sleeves rolled down to provide maximum skin coverage. Polyester or acrylic blends should be avoided as they can melt and fuse to the skin in a fire.[10]

  • Clothing and Footwear: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[10] This prevents exposure from spills that may reach the floor.

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency or Maintenance: In situations where the fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges (e.g., type ABEK) may be necessary.[11] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[10]

Operational and Disposal Plans: A Step-by-Step Workflow

A systematic approach to handling and disposal minimizes risk and ensures a safe experimental process from start to finish.

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Assemble and inspect all required PPE.

  • Locate the nearest emergency shower and eyewash station.

  • Prepare all necessary equipment (spatulas, weigh boats, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Designate a specific waste container for 2-(Chloromethyl)-4-methylquinoline contaminated materials.

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase VerifyHood Verify Fume Hood Certification & Flow DonPPE Don All Required PPE (Goggles, Gloves, Coat) VerifyHood->DonPPE PrepWorkstation Prepare Workstation Inside Hood DonPPE->PrepWorkstation Weigh Carefully Weigh Solid Compound PrepWorkstation->Weigh Begin Work Transfer Transfer to Reaction Vessel or Solvent Weigh->Transfer Decontaminate Decontaminate Surfaces & Equipment Transfer->Decontaminate Complete Work SegregateWaste Segregate Contaminated Waste (Gloves, etc.) Decontaminate->SegregateWaste DoffPPE Doff PPE in Correct Order (Gloves First) SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for Safe Handling of 2-(Chloromethyl)-4-methylquinoline.

All waste contaminated with 2-(Chloromethyl)-4-methylquinoline, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous waste.[1][2] Do not mix with general laboratory trash. Collect waste in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous chemical waste disposal.

Emergency Procedures: Be Prepared

Accidents can happen despite the best precautions. Immediate and correct action is vital.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_spill Spill Incident Chemical Exposure or Spill Occurs Skin1 Remove Contaminated Clothing Immediately Incident->Skin1 Skin Eye1 Immediately Flush Eyes at Eyewash Station Incident->Eye1 Eyes Spill1 Alert Others & Evacuate If Necessary Incident->Spill1 Spill Skin2 Flush with Water for At Least 15 Minutes Skin1->Skin2 Skin3 Seek Immediate Medical Attention Skin2->Skin3 Eye2 Continue Flushing for At Least 15 Minutes Eye1->Eye2 Eye3 Seek Immediate Medical Attention Eye2->Eye3 Spill2 If Minor & Trained, Use Spill Kit Spill1->Spill2 Spill3 If Major, Contact EHS & Secure Area Spill2->Spill3

Caption: Emergency Response Plan for Incidents.

  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Flush the affected area with copious amounts of water for at least 15 minutes at a safety shower.[12] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Spill: For a minor spill within a fume hood, trained personnel may use an appropriate spill kit to absorb the material. For any major spill, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EHS) office immediately.[12][13]

By adhering to these guidelines, researchers can effectively mitigate the risks associated with 2-(Chloromethyl)-4-methylquinoline, ensuring a safe and productive laboratory environment.

References

  • AK Scientific, Inc. (n.d.). 2-(Chloromethyl)-4-methylquinazoline Safety Data Sheet.
  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Muby Chemicals. (n.d.). 2-(Chloromethyl)-4-methylquinazoline Manufacturers, SDS. Retrieved from [Link]

  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • Biosynth. (2023, March 28). Safety data sheet.
  • Dräger. (n.d.). Quinoline | C9H7N | 91-22-5 – Detectors & Protection Equipment – Dräger VOICE. Retrieved from [Link]

  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.